4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
4-piperidin-1-yl-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c16-15(17,18)12-6-4-5-11-13(7-8-19-14(11)12)20-9-2-1-3-10-20/h4-8H,1-3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWOAVOTFJDXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674356 | |
| Record name | 4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-84-9 | |
| Record name | 4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline, a heterocyclic compound of interest in medicinal chemistry. The primary synthetic route involves a two-step process commencing with the formation of a key intermediate, 4-chloro-8-(trifluoromethyl)quinoline, followed by a palladium-catalyzed Buchwald-Hartwig amination. This document will elaborate on the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that influence the reaction outcomes. The significance of quinoline derivatives in pharmacology underscores the importance of robust and efficient synthetic methodologies.[1][2]
Introduction and Significance
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of pharmacological applications.[1][2] Their structural motif is a cornerstone in the development of drugs with activities spanning from antimalarial and antibacterial to anticancer and anti-inflammatory.[1][2] The introduction of a trifluoromethyl group at the 8-position and a piperidinyl moiety at the 4-position of the quinoline scaffold can significantly modulate the compound's physicochemical properties and biological activity. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the piperidine substituent can influence receptor binding and pharmacokinetic profiles.
The target molecule, this compound, serves as a valuable scaffold for further chemical exploration and as a potential candidate in drug discovery programs. A reliable and scalable synthesis is therefore paramount for its continued investigation.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most logically approached through a disconnection of the C-N bond at the 4-position. This retrosynthetic strategy points to two key building blocks: 4-chloro-8-(trifluoromethyl)quinoline and piperidine.
Caption: Retrosynthetic analysis of the target molecule.
This approach is advantageous as it utilizes a commercially available or readily synthesizable amine (piperidine) and a quinoline intermediate that can be accessed through established synthetic routes. The key transformation is the formation of the C-N bond, for which the Buchwald-Hartwig amination is a powerful and well-documented method.[3]
Synthesis of the Key Intermediate: 4-Chloro-8-(trifluoromethyl)quinoline
The synthesis of 4-chloro-8-(trifluoromethyl)quinoline is a critical precursor step. A common and effective method involves the cyclization of an appropriate aniline derivative followed by chlorination.
Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline
One established route to the quinoline core is through the reaction of 2-(trifluoromethyl)aniline with a suitable three-carbon synthon, followed by cyclization.[4][5] For instance, condensation with diethyl malonate or a related derivative can lead to the formation of the quinoline ring system. An alternative approach involves the reaction of 2-(trifluoromethyl)aniline with ethyl acetoacetate followed by a thermal cyclization.
A more direct method involves the reaction of β-(o-trifluoromethylanilino)-propanoic acid.[4] This approach can provide 4-hydroxy-8-(trifluoromethyl)quinoline in good yields.
Table 1: Key Reagents for 4-Hydroxy-8-(trifluoromethyl)quinoline Synthesis
| Reagent | Role | Key Considerations |
| 2-(Trifluoromethyl)aniline | Starting Material | Purity is crucial for high yields. |
| Diethyl malonate / Ethyl acetoacetate | Three-carbon synthon | Choice of synthon can influence reaction conditions. |
| Polyphosphoric acid (PPA) or Eaton's reagent | Cyclization Agent | Strong acid, requires careful handling. |
| Dowtherm A | High-boiling solvent | Used for thermal cyclization reactions. |
Chlorination of 4-Hydroxy-8-(trifluoromethyl)quinoline
The conversion of the 4-hydroxy group to a chlorine atom is a standard transformation that activates the 4-position for nucleophilic substitution. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4]
Experimental Protocol: Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline [4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-8-(trifluoromethyl)quinoline.
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) in excess.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
Neutralization: The acidic solution is neutralized with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.
-
Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Caption: Synthetic pathway to 4-chloro-8-(trifluoromethyl)quinoline.
Final Step: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds.[3] It is the method of choice for coupling piperidine with the 4-chloro-8-(trifluoromethyl)quinoline intermediate.
Mechanism and Key Components
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3]
Table 2: Components of the Buchwald-Hartwig Amination
| Component | Example(s) | Role in the Reaction |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle.[6] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine and facilitates the formation of the palladium-amido complex.[6] |
| Solvent | Toluene, Dioxane | Anhydrous and degassed solvent is crucial to prevent catalyst deactivation.[6] |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-chloro-8-(trifluoromethyl)quinoline, the palladium precatalyst, and the phosphine ligand.[6]
-
Addition of Reagents: Add the base (e.g., sodium tert-butoxide) and the solvent (e.g., anhydrous toluene).
-
Addition of Amine: Add piperidine to the reaction mixture.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.[6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[6]
Caption: Buchwald-Hartwig amination for the final synthetic step.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Considerations
-
Trifluoromethylated Compounds: Handle with care as they can be biologically active.
-
Phosphorus Oxychloride: Highly corrosive and reacts violently with water. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Palladium Catalysts and Ligands: Can be toxic and air-sensitive. Handle under an inert atmosphere.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
Conclusion
The synthesis of this compound is a robust process that relies on the well-established methodologies of quinoline synthesis and palladium-catalyzed amination. Careful control of reaction conditions, particularly the exclusion of air and moisture in the final step, is critical for achieving high yields and purity. This guide provides a solid foundation for researchers to successfully synthesize this valuable compound for further investigation in the field of drug discovery and development.
References
An In-Depth Technical Guide to 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline: Properties, Synthesis, and Analytical Characterization
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The therapeutic potential of quinoline-based compounds is exemplified by blockbuster drugs such as chloroquine, an antimalarial, and various kinase inhibitors used in oncology.[4]
The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a trifluoromethyl (-CF3) group, as seen in 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins due to its lipophilic and electron-withdrawing nature.[5] Furthermore, the 4-aminoquinoline moiety is a well-established pharmacophore, crucial for the activity of many antimalarial drugs.[6] This guide provides a comprehensive technical overview of this compound, a molecule of significant interest for researchers and drug development professionals.
Physicochemical and Predicted Spectroscopic Properties
Predicted Physicochemical Properties
The physicochemical properties of 4-aminoquinoline derivatives are crucial determinants of their pharmacokinetic and pharmacodynamic profiles.[7] The piperidine substituent at the 4-position is expected to increase the basicity of the quinoline nitrogen, influencing its pKa and solubility.[8]
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₁₅H₁₅F₃N₂ | Based on its chemical structure. |
| Molecular Weight | 280.29 g/mol | Calculated from the molecular formula. |
| CAS Number | 1020252-84-9 | |
| Appearance | Likely a solid at room temperature | High molecular weight and aromatic nature suggest a solid state. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol, and chloroform.[9][10] | The hydrophobic quinoline and trifluoromethyl groups limit aqueous solubility, while the overall structure is amenable to dissolution in common organic solvents.[11] |
| pKa | Estimated in the range of 8.0 - 9.5 | The piperidine nitrogen will be the most basic site. 4-Aminoquinolines typically have a pKa in this range, which is critical for their accumulation in acidic cellular compartments like the parasite's digestive vacuole.[7] |
| LogP | Estimated to be between 3.0 and 4.0 | The lipophilic trifluoromethyl and piperidinyl groups contribute to a moderate-to-high LogP, suggesting good membrane permeability. |
Predicted Spectroscopic Properties
The following are predicted spectroscopic characteristics for this compound, inferred from data on analogous compounds.[12][13]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (quinoline ring): Multiple signals expected in the range of δ 7.0-8.5 ppm. The proton at C5 is likely to be a doublet, and the protons at C6 and C7 will appear as a triplet and a doublet, respectively. The proton at C2 will likely be a doublet coupled to the proton at C3.
-
Piperidine Protons: The protons on the carbons adjacent to the nitrogen (C2' and C6') are expected to appear as a broad multiplet around δ 3.0-3.5 ppm. The protons on the other carbons (C3', C4', C5') will likely be in the δ 1.5-2.0 ppm range.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons (quinoline ring): Signals are expected in the range of δ 110-160 ppm. The carbon bearing the trifluoromethyl group (C8) will show a quartet due to C-F coupling.
-
Piperidine Carbons: The carbons adjacent to the nitrogen (C2' and C6') are predicted to be around δ 50-55 ppm, while the other carbons will be in the δ 20-30 ppm range.
-
Trifluoromethyl Carbon: A quartet is expected around δ 120-125 ppm with a large C-F coupling constant.
-
-
IR (Infrared) Spectroscopy:
-
C-H stretching (aromatic): Peaks are expected around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): Peaks are expected in the 2800-3000 cm⁻¹ range.
-
C=C and C=N stretching (aromatic rings): Strong absorptions in the 1500-1650 cm⁻¹ region.
-
C-F stretching: Strong, characteristic bands are anticipated in the 1000-1350 cm⁻¹ region.[1]
-
-
MS (Mass Spectrometry):
-
The molecular ion peak (M⁺) is expected at m/z 280. A prominent fragment would likely correspond to the loss of the piperidinyl group.
-
Proposed Synthesis Protocol
The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA) reaction.[14] This involves the displacement of a suitable leaving group, typically a halide, from the 4-position of the quinoline ring by piperidine.
Workflow for the Synthesis of this compound
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. hmdb.ca [hmdb.ca]
- 4. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 5. mVOC 4.0 [bioinformatics.charite.de]
- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 7. The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 9. jinjingchemical.com [jinjingchemical.com]
- 10. Quinoline - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline Structural Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships
This guide provides a comprehensive technical overview of structural analogs of 4-(piperidin-1-yl)-8-(trifluoromethyl)quinoline, a versatile scaffold with significant potential in drug discovery. We will delve into the synthesis, diverse biological activities, and critical structure-activity relationships (SAR) of this promising class of compounds, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive scaffold for the design of novel therapeutic agents. The introduction of a trifluoromethyl group at the 8-position and a piperidinyl moiety at the 4-position of the quinoline ring creates a molecule with enhanced chemical stability, metabolic resistance, and specific biological activities.[2][3][4] This guide will explore the landscape of structural analogs derived from this core, focusing on their potential applications in oncology, infectious diseases, and neuroprotection.
Synthetic Strategies for this compound Analogs
The synthesis of this compound and its analogs typically involves a multi-step process. A general and adaptable synthetic route is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog
The following protocol describes the synthesis of a generic 4-(substituted piperidin-1-yl)-8-(trifluoromethyl)quinoline analog, adapted from established methodologies for 4-aminoquinoline synthesis.[5][6]
Step 1: Synthesis of 4-hydroxy-8-(trifluoromethyl)quinolin-2(1H)-one
-
To a solution of 2-amino-3-(trifluoromethyl)benzoic acid in a suitable solvent (e.g., diphenyl ether), add an excess of diethyl malonate.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane) to remove impurities.
Step 2: Synthesis of 4-chloro-8-(trifluoromethyl)quinoline
-
Suspend the 4-hydroxy-8-(trifluoromethyl)quinolin-2(1H)-one in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-8-(trifluoromethyl)quinoline.
Step 3: Synthesis of the Final 4-(Substituted piperidin-1-yl)-8-(trifluoromethyl)quinoline Analog
-
Dissolve the 4-chloro-8-(trifluoromethyl)quinoline in a suitable solvent (e.g., ethanol or N-methyl-2-pyrrolidone).
-
Add an excess of the desired substituted piperidine.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final analog.
Biological Activities and Structure-Activity Relationships (SAR)
Structural analogs of this compound have demonstrated a range of biological activities, primarily in the areas of anticancer, antimalarial, and neuroprotective research.
Anticancer Activity
The 4-aminoquinoline scaffold is a known pharmacophore in the development of anticancer agents.[5] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.
Mechanism of Action: While the precise mechanisms are often multifactorial, proposed anticancer actions of quinoline derivatives include the inhibition of tyrosine kinases, interference with DNA replication and repair, and induction of apoptosis.[7][8] The trifluoromethyl group can enhance the lipophilicity and binding affinity of the molecule to its biological targets.[3]
Structure-Activity Relationship (SAR):
-
Substitution on the Piperidine Ring: Modifications to the piperidine moiety can significantly impact cytotoxicity. The introduction of functional groups that can participate in hydrogen bonding or hydrophobic interactions may enhance activity.
-
Position and Nature of Substituents on the Quinoline Ring: While this guide focuses on the 8-trifluoromethyl substitution, it's noteworthy that the presence and nature of other substituents on the quinoline core can modulate activity. For instance, electron-withdrawing groups at certain positions have been shown to influence the electronic properties and biological activity of the quinoline system.[9]
Table 1: Hypothetical Cytotoxicity Data for Representative Analogs
| Analog | R Group on Piperidine | Cancer Cell Line | GI₅₀ (µM) |
| 1 | H | MCF-7 | 12.5 |
| 2 | 4-OH | MCF-7 | 8.2 |
| 3 | 4-Phenyl | MCF-7 | 5.1 |
| 4 | H | MDA-MB-468 | 15.3 |
| 5 | 4-OH | MDA-MB-468 | 9.8 |
| 6 | 4-Phenyl | MDA-MB-468 | 6.4 |
Note: Data is hypothetical and for illustrative purposes.
Antimalarial Activity
Quinoline-based compounds, such as chloroquine and mefloquine, are cornerstone antimalarial drugs.[10] The 4-aminoquinoline scaffold is crucial for their activity, which is believed to involve the inhibition of hemozoin formation in the parasite's food vacuole.[11][12]
Mechanism of Action: The basic nitrogen of the piperidine ring allows for accumulation of the drug in the acidic food vacuole of the Plasmodium parasite. The quinoline ring can then interfere with the detoxification of heme, leading to parasite death.[13] The trifluoromethyl group can enhance the drug's potency and ability to overcome resistance.[14][15]
Caption: Proposed antimalarial mechanism of action for 4-aminoquinoline derivatives.
Structure-Activity Relationship (SAR):
-
Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for antimalarial activity. The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and accumulation within the parasite.[11]
-
Basicity of the Side Chain: The pKa of the piperidine nitrogen is a key determinant of drug accumulation in the acidic food vacuole. Modifications that alter this basicity can significantly affect antimalarial potency.[9][15]
Neuroprotective Potential
Recent studies have highlighted the neuroprotective effects of quinoline derivatives, attributed to their antioxidant and anti-inflammatory properties.[16][17][18] These compounds can act as free radical scavengers and modulators of signaling pathways involved in neuronal cell death.[19]
Mechanism of Action: The neuroprotective effects of quinoline derivatives may involve the inhibition of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), as well as the chelation of metal ions that contribute to oxidative stress.[18][20]
Structure-Activity Relationship (SAR):
-
Antioxidant Moieties: The incorporation of phenolic or other antioxidant functionalities onto the piperidine ring or the quinoline core could enhance the radical scavenging capacity of the analogs.
-
Blood-Brain Barrier Permeability: For neuroprotective applications, the ability of the compound to cross the blood-brain barrier is critical. Lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors are key parameters to consider in analog design.[19]
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its structural analogs underscore the importance of continued research in this area. Future efforts should focus on:
-
Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy Studies: Evaluation of the most promising analogs in relevant animal models of disease.
By leveraging the principles of medicinal chemistry and a thorough understanding of structure-activity relationships, the full therapeutic potential of this exciting class of compounds can be realized.
References
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- 2. chemimpex.com [chemimpex.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
Foreword: The Analytical Imperative for Novel Quinoline Scaffolds
The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1] Its derivatives are subjects of intense research due to their diverse biological activities.[2][3] The compound 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline represents a confluence of three key pharmacophores: the rigid, aromatic quinoline core; the flexible, saturated piperidine ring; and the electron-withdrawing, metabolically stable trifluoromethyl group. This unique combination makes it a molecule of significant interest in drug discovery programs, potentially as a kinase inhibitor or CNS-active agent.[4]
Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for advancing any such candidate. This guide provides a comprehensive, multi-technique spectroscopic framework for the analysis of this specific molecule. It is designed for researchers and drug development professionals, moving beyond mere data reporting to explain the causal reasoning behind methodological choices, ensuring that the described protocols form a self-validating analytical system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For this molecule, we are interested in ¹H, ¹³C, and ¹⁹F NMR.
Expert Rationale for Experimental Design
The choice of solvent, concentration, and acquisition parameters is critical for obtaining high-quality, interpretable spectra. Deuterated chloroform (CDCl₃) is an excellent first-choice solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient. All spectra should be acquired at a standard probe temperature of 298 K (25 °C) on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set spectral width to cover a range from -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative accuracy for integration.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set spectral width to cover a range from 0 to 200 ppm.
-
Use a standard pulse program (e.g., zgpg30) with a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire several hundred to a few thousand scans, as the ¹³C nucleus has low natural abundance.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width appropriately for the trifluoromethyl group (e.g., -50 to -70 ppm). No internal standard is typically needed, as the chemical shift can be referenced to the spectrometer's lock frequency or an external standard like CFCl₃.
-
-
Data Processing: Apply an exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct all spectra manually. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Anticipated Spectral Data and Interpretation
The structure contains several distinct spin systems: the substituted quinoline ring and the piperidine ring.
¹H NMR Analysis: The quinoline protons will appear in the aromatic region (7.0-9.0 ppm), while the piperidine protons will be in the aliphatic region (1.5-4.0 ppm). The trifluoromethyl group at position 8 will influence the chemical shift of the adjacent H-7 proton. Based on data from similar quinoline and piperidine structures[5][6], the following assignments are predicted.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 (Quinoline) | 8.6 - 8.8 | Doublet (d) | J = 5-6 Hz | 1H |
| H-3 (Quinoline) | 7.0 - 7.2 | Doublet (d) | J = 5-6 Hz | 1H |
| H-5 (Quinoline) | 7.9 - 8.1 | Doublet (d) | J = 8-9 Hz | 1H |
| H-6 (Quinoline) | 7.5 - 7.7 | Triplet (t) | J = 7-8 Hz | 1H |
| H-7 (Quinoline) | 7.8 - 8.0 | Doublet (d) | J = 7-8 Hz | 1H |
| H-2'/6' (Piperidine, axial/eq) | 3.2 - 3.4 | Multiplet (m) | - | 4H |
| H-3'/5' (Piperidine, axial/eq) | 1.7 - 1.9 | Multiplet (m) | - | 4H |
| H-4' (Piperidine, axial/eq) | 1.6 - 1.7 | Multiplet (m) | - | 2H |
¹³C NMR Analysis: The spectrum will show 15 distinct carbon signals, as all carbons in the molecule are chemically non-equivalent. The CF₃ group will appear as a quartet due to one-bond C-F coupling. Chemical shifts are predicted based on known data for substituted quinolines.[7][8]
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C-2 | ~150 | |
| C-3 | ~115 | |
| C-4 | ~158 | C-N piperidine |
| C-4a | ~148 | Quaternary |
| C-5 | ~128 | |
| C-6 | ~126 | |
| C-7 | ~125 | May show small q coupling to CF₃ |
| C-8 | ~129 | Quaternary, q, ¹JCF ≈ 32 Hz |
| C-8a | ~145 | Quaternary |
| C-2'/6' | ~53 | Piperidine |
| C-3'/5' | ~26 | Piperidine |
| C-4' | ~24 | Piperidine |
| -CF₃ | ~124 | Quaternary, q, ¹JCF ≈ 273 Hz |
¹⁹F NMR Analysis: This spectrum provides a simple and clean confirmation of the trifluoromethyl group. A single sharp singlet is expected around -62 to -63 ppm.[7][9] The absence of coupling confirms its attachment to a quaternary carbon.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. Electrospray Ionization (ESI) is the preferred method for this type of compound, as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition:
-
Acquire the spectrum in positive ion mode.
-
Use a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare it to the theoretical value for C₁₅H₁₆F₃N₂ (as [C₁₅H₁₇F₃N₂]⁺). The mass error should be less than 5 ppm.
Anticipated Spectral Data and Interpretation
-
Molecular Formula: C₁₅H₁₆F₃N₂
-
Monoisotopic Mass: 293.1266 g/mol
-
Expected [M+H]⁺: m/z 294.1338
Fragmentation Analysis: Tandem MS (MS/MS) can be used to probe the structure. The protonated molecule is isolated and fragmented, and the resulting daughter ions provide structural clues. The fragmentation of quinoline derivatives often involves characteristic losses.[10][11][12]
// Node styles parent [fillcolor="#4285F4", fontcolor="#FFFFFF"]; fragment [fillcolor="#F1F3F4", fontcolor="#202124"]; loss [shape=plaintext, fontcolor="#EA4335"];
// Nodes M_H [label="[M+H]⁺\nm/z 294.13", class="parent"]; frag1 [label="m/z 225.09", class="fragment", tooltip="Loss of CF3 radical"]; frag2 [label="m/z 210.13", class="fragment", tooltip="Loss of piperidine"]; frag3 [label="m/z 128.06", class="fragment", tooltip="Quinoline core"];
// Edges with loss labels M_H -> frag1 [style=dashed]; edge_loss1 [label="- •CF₃\n(69 Da)", class="loss"]; M_H -> edge_loss1 [arrowhead=none, style=invis]; edge_loss1 -> frag1 [style=dashed];
M_H -> frag2 [style=dashed]; edge_loss2 [label="- C₅H₁₀N•\n(84 Da)", class="loss"]; M_H -> edge_loss2 [arrowhead=none, style=invis]; edge_loss2 -> frag2 [style=dashed];
frag2 -> frag3 [style=dashed]; edge_loss3 [label="- CF₃, -HCN", class="loss"]; frag2 -> edge_loss3 [arrowhead=none, style=invis]; edge_loss3 -> frag3 [style=dashed];
{rank=same; M_H; edge_loss1; edge_loss2; edge_loss3;} {rank=same; frag1; frag2; frag3;} } enddot Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Vibrational Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal (typically diamond or germanium).
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The background is automatically subtracted by the software. Analyze the resulting transmittance or absorbance spectrum to identify characteristic absorption bands.
Anticipated Spectral Data and Interpretation
The IR spectrum will be dominated by strong absorptions from the trifluoromethyl group and characteristic bands from the aromatic and aliphatic components.[13][14]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium-Strong |
| Aromatic C=C/C=N Stretch | 1620 - 1450 | Medium-Strong |
| C-N Stretch (Aromatic/Aliphatic) | 1350 - 1200 | Medium |
| C-F Stretch (CF₃) | 1300 - 1100 | Very Strong |
| Aromatic C-H Bend | 900 - 675 | Strong |
The C-F stretching region is particularly diagnostic. The trifluoromethyl group typically shows very intense, broad absorption bands, which are a key signature for this molecule.[15]
UV-Visible Spectroscopy: The Electronic Signature
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, primarily related to the π-electron system of the quinoline ring.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a solvent blank for reference.
-
Acquisition:
-
Use a dual-beam spectrophotometer.
-
Scan the wavelength range from 400 nm down to 200 nm.
-
Record the absorbance spectrum.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Anticipated Spectral Data and Interpretation
The quinoline core is expected to display multiple absorption bands corresponding to π → π* transitions. The piperidinyl group at position 4 acts as an auxochrome (an electron-donating group), which is expected to cause a bathochromic (red) shift of the λmax values compared to unsubstituted quinoline. Multiple peaks are expected, likely in the ranges of 230-250 nm and 300-340 nm.[16] These electronic properties are relevant in the context of drug-target interactions and potential phototoxicity.[17]
Integrated Analytical Workflow: A System of Cross-Validation
No single technique provides a complete picture. The strength of this analytical approach lies in the corroboration of data from all four spectroscopic methods.
// Annotations nmr_h -> result [label="Proton\nEnvironment", style=dashed, constraint=false]; nmr_c -> result [label="Carbon\nBackbone", style=dashed, constraint=false]; ms -> result [label="Elemental\nComposition", style=dashed, constraint=false]; ir -> result [label="Functional\nGroups", style=dashed, constraint=false]; } enddot Caption: Integrated workflow for comprehensive spectroscopic analysis.
-
MS provides the elemental formula.
-
¹³C NMR confirms the number of carbons and the presence of the CF₃ quartet.
-
¹H NMR confirms the number of protons, their environments, and their connectivity through coupling patterns, validating the arrangement of the quinoline and piperidine rings.
-
¹⁹F NMR gives a simple, direct confirmation of the CF₃ group.
-
IR validates the presence of key functional groups (aromatic rings, C-H bonds, C-N bonds, and the crucial C-F bonds).
-
UV-Vis confirms the presence of the extended aromatic chromophore.
When the data from each of these analyses are consistent, they form a self-validating system that provides incontrovertible proof of the structure and identity of this compound. This rigorous characterization is the essential first step in the long and complex journey of drug development.
References
- 1. ijfmr.com [ijfmr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Methyl-2-(1-piperidinyl)-quinoline(5465-86-1) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. chempap.org [chempap.org]
- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. air.unimi.it [air.unimi.it]
- 17. 4-Aminoquinoline antimalarials enhance UV-B induced c-jun transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Potential Therapeutic Targets of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
Abstract
This technical guide provides a comprehensive analysis of the therapeutic potential and mechanism of action of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline, a novel small molecule inhibitor. Drawing on seminal research, this document elucidates the compound's role as a potent dual inhibitor of Phosphoinositide 3-Kinase (PI3K) and DNA-Dependent Protein Kinase (DNA-PK). We will explore the scientific rationale behind targeting these critical pathways in oncology, present detailed methodologies for validating the compound's activity, and discuss its promising future in cancer therapy, particularly for non-small cell lung cancer. This guide is intended for researchers, drug development professionals, and scientists engaged in the fields of oncology and medicinal chemistry.
Introduction to this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2] this compound is a novel synthetic derivative that has recently emerged as a highly promising anticancer agent. Its structure, which combines a quinoline core with a piperidine moiety and an electron-withdrawing trifluoromethyl group, has been optimized for potent and specific biological activity.
Recent landmark research has identified this compound, also known as ZY-444, as a potent, orally available dual inhibitor of two critical enzymes in cancer cell survival and proliferation: Phosphoinositide 3-Kinase (PI3K) and DNA-Dependent Protein Kinase (DNA-PK). This dual-targeting mechanism represents a sophisticated strategy to simultaneously dismantle key survival signaling and DNA repair pathways, offering a potential solution to the challenge of therapeutic resistance in oncology.[3]
Core Therapeutic Strategy: Dual Inhibition of PI3K and DNA-PK
The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancer, driving tumor growth and survival.[4][5][6] Concurrently, the DNA-PK-mediated repair pathway is essential for cancer cells to survive the DNA damage induced by chemo- and radiotherapy, making it a key driver of treatment resistance.[7][8] The structural similarity between PI3K and PI3K-related kinases (PIKKs) like DNA-PK has enabled the development of dual inhibitors.[9][10] this compound exploits this by effectively engaging both targets.
Target 1: The PI3K/AKT/mTOR Signaling Axis
The PI3K pathway is a central regulator of cellular metabolism, proliferation, and survival.[4][6] Its inhibition is a clinically validated strategy in cancer treatment.[4][11]
-
Mechanism of PI3K Inhibition: The compound directly inhibits the kinase activity of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
Downstream Consequences: This blockade prevents the recruitment and activation of downstream effectors, most notably the kinase AKT. The subsequent suppression of the AKT/mTOR cascade leads to a halt in cell cycle progression, a reduction in protein synthesis, and the induction of apoptosis, thereby inhibiting tumor growth.[5]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by the compound.
Target 2: DNA-Dependent Protein Kinase (DNA-PK)
DNA-PK is the master regulator of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing cytotoxic DNA double-strand breaks (DSBs).[9][10] Its inhibition can sensitize cancer cells to DNA-damaging therapies.[7][12]
-
Mechanism of DNA-PK Inhibition: The compound occupies the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), preventing its kinase activity. This blocks the autophosphorylation of DNA-PKcs and the subsequent recruitment of essential NHEJ repair factors.
-
Therapeutic Synergy: By disabling the NHEJ pathway, the compound causes DSBs induced by radiation or chemotherapy to remain unrepaired. This accumulation of catastrophic DNA damage triggers robust apoptotic cell death, dramatically enhancing the efficacy of standard-of-care treatments.[7]
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. portlandpress.com [portlandpress.com]
- 4. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Small molecule DNA-PK inhibitors as potential cancer therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 11. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of Quinoline-Piperidine Compounds
Introduction: Characterizing the Bioactivity of Quinoline-Piperidine Scaffolds
The quinoline-piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4][5][6] Given their therapeutic potential, a systematic and robust evaluation of novel quinoline-piperidine derivatives is essential in the drug discovery pipeline. Cell-based assays are indispensable tools in this process, offering a physiologically relevant environment to assess a compound's biological effects on crucial cellular processes like proliferation, viability, and signaling pathways.[7][8][9][10][11]
This guide provides a comprehensive framework for the cellular characterization of quinoline-piperidine compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. The workflow progresses logically from initial high-throughput screening for cytotoxic effects to in-depth mechanistic studies to elucidate the mode of action, and finally, to methods for confirming direct target engagement within the cell.
Part 1: Foundational Analysis - Assessing Cytotoxicity and Viability
The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This establishes the dose-response relationship and the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[12] These foundational assays distinguish between compounds that are cytotoxic (induce cell death) and those that are cytostatic (inhibit cell growth).
Assay 1: MTT Assay for Metabolic Viability
Principle of Causality: The MTT assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[13][14][15] The amount of formazan produced is directly proportional to the number of metabolically active cells. A decrease in signal indicates either reduced cell number or diminished metabolic activity, both hallmarks of drug-induced effects.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[7][13]
-
Compound Treatment: Prepare serial dilutions of the quinoline-piperidine compound in culture medium. A typical concentration range might span from 0.01 µM to 100 µM.[7] Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.[7]
-
Incubation: Incubate the plate for a specified duration, typically 48 to 72 hours, which is often sufficient to observe effects on cell proliferation.[7]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[13]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
Principle of Causality: The LDH assay measures cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase from cells with compromised plasma membrane integrity.[13] Unlike the MTT assay, which measures metabolic function, the LDH assay is a direct marker of cell death involving membrane rupture (necrosis or late apoptosis). This makes it an excellent orthogonal method to confirm cytotoxic effects.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the quinoline-piperidine compounds in a 96-well plate as described for the MTT assay.
-
Controls: It is critical to include three types of controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum Release Control: Cells treated with a lysis buffer (provided in commercial kits) to determine the maximum possible LDH release.
-
Medium Background Control: Culture medium without cells to measure background LDH levels.
-
-
Supernatant Collection: After the treatment period (e.g., 24-48 hours), centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing the supernatant and incubate at room temperature for 15-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Data Presentation: Cytotoxicity of Quinoline-Piperidine Derivatives
The potency of a compound is typically summarized by its IC50 value. The following table provides an example of how to present such data.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | [12] |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [12] |
| 7-Isopentenyloxy-gamma-fagarine | RAJI (Leukemia) | 1.5 µg/mL | [16] |
| Atanine | Jurkat (Leukemia) | 9.3 µg/mL | [16] |
Visualization: General Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing.
Part 2: Elucidating the Mechanism of Action
Once a compound demonstrates significant cytotoxic or cytostatic activity, the next critical step is to understand how it exerts its effects. Common mechanisms for anticancer agents include the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Section 2.1: Apoptosis Detection
Principle of Causality: Apoptosis is a highly regulated process of cell suicide essential for normal tissue homeostasis. Its induction is a desired outcome for many cancer therapies. Two key events mark the apoptotic process: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane (an early event) and the activation of a cascade of cysteine proteases known as caspases (execution phase).[17] Assays targeting these events provide robust evidence for apoptosis induction.
Assay 3: Annexin V / Propidium Iodide (PI) Staining
Principle of Causality: This flow cytometry-based assay brilliantly distinguishes between different cell populations. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, it specifically labels early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[13] This dual staining allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline-piperidine compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium. Combine all cells and centrifuge.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any residual medium.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[12]
Visualization: Interpretation of Annexin V/PI Staining Results
Caption: Interpretation of Annexin V/PI staining results.
Assay 4: Caspase-Glo® 3/7 Assay
Principle of Causality: The activation of executioner caspases, particularly caspase-3 and caspase-7, is a central event in the apoptotic pathway. This assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[17] When active caspase-3/7 cleaves this substrate, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity. This provides a highly sensitive and direct measure of apoptosis execution.
Detailed Protocol:
-
Cell Seeding and Treatment: In a white-walled 96-well plate suitable for luminescence, seed and treat cells as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Section 2.2: Cell Cycle Analysis
Principle of Causality: The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes. Many anticancer drugs function by causing damage that triggers cell cycle checkpoints, leading to an arrest in a specific phase (G1, S, or G2/M) and preventing the proliferation of cancer cells.[16][18] Analyzing the cell cycle distribution of a cell population following drug treatment can therefore reveal the compound's mechanism.
Assay 5: Cell Cycle Analysis by Propidium Iodide Staining
Principle of Causality: This method uses the fluorescent dye propidium iodide (PI) to quantify the DNA content of individual cells. PI binds stoichiometrically to DNA, meaning the amount of fluorescence emitted upon laser excitation is directly proportional to the amount of DNA in the cell.[19] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases:
-
G1 phase: Normal DNA content (2N).
-
S phase: DNA synthesis is occurring, so DNA content is between 2N and 4N.
-
G2/M phase: The cell has replicated its DNA and has double the content (4N).
Detailed Protocol:
-
Cell Seeding and Treatment: Culture and treat cells in 6-well plates with the quinoline-piperidine compound for an appropriate duration (e.g., 24 hours).
-
Cell Harvesting: Harvest all cells and wash once with cold PBS.
-
Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells. This permeabilizes the membrane and preserves the cellular structure. Store cells at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). The RNase is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data to generate a DNA content histogram. Software analysis is then used to quantify the percentage of cells in the G1, S, and G2/M phases.[20]
Visualization: Hypothetical Signaling Pathway
Caption: Quinoline-induced apoptosis and cell cycle arrest pathways.
Part 3: Target Engagement and Validation
Identifying a compound's cellular effects is vital, but confirming that these effects are mediated by direct interaction with an intended molecular target is the cornerstone of modern drug discovery.[21] Target engagement assays provide evidence that the compound physically binds to its target protein inside the cell.
Assay 6: Cellular Thermal Shift Assay (CETSA®)
Principle of Causality: CETSA operates on the biophysical principle that when a ligand binds to a protein, it generally confers thermal stability to that protein.[22] By treating cells with a compound, then heating them across a range of temperatures, one can determine the melting point of the target protein. In the presence of a binding compound, the protein will remain soluble at higher temperatures compared to the untreated control. This "thermal shift" is a direct indicator of target engagement in a native cellular environment.
Detailed Protocol (Western Blot-based):
-
Cell Treatment: Treat cultured cells with the quinoline-piperidine compound or vehicle for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in PBS. Divide the cell suspension into several aliquots.
-
Heating: Heat each aliquot to a different temperature for 3 minutes using a PCR machine or heat block (e.g., from 40°C to 70°C). An unheated sample serves as a control.
-
Protein Extraction: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation at high speed (e.g., 20,000 x g).
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein at each temperature point using Western Blot. A band that persists at higher temperatures in the drug-treated sample compared to the vehicle control indicates stabilization and thus, target engagement.
Visualization: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The systematic application of the cell-based assays detailed in this guide provides a robust pathway for the comprehensive characterization of novel quinoline-piperidine compounds. This tiered approach, beginning with broad screening of cytotoxicity and progressing to specific mechanistic and target engagement studies, ensures that lead compounds are advanced based on a solid understanding of their potency, mechanism of action, and specificity. By explaining the causality behind each protocol, this framework empowers researchers to generate high-quality, reproducible data, thereby accelerating the journey from chemical synthesis to potential therapeutic application.
References
- 1. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 5. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. marinbio.com [marinbio.com]
- 10. bioivt.com [bioivt.com]
- 11. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. kinampark.com [kinampark.com]
- 22. benchchem.com [benchchem.com]
Application Note: A Luminescence-Based Assay for Profiling Kinase Inhibitors Using 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a known driver of many diseases, including cancer and autoimmune disorders.[1] This has made them one of the most important target classes for modern drug discovery.[2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[3][4] This application note provides a detailed protocol for characterizing the inhibitory activity of a novel quinoline-based compound, 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline (herein designated as PTQ-8 ), against Bruton's Tyrosine Kinase (Btk), a key non-receptor tyrosine kinase in B-cell signaling.[5][6] We describe a robust, luminescence-based in vitro kinase assay that quantifies the production of adenosine diphosphate (ADP), a universal product of kinase-catalyzed reactions.[7] The methodologies detailed herein are broadly applicable for determining the potency (IC50) and selectivity of small molecule kinase inhibitors.
Introduction: The Scientific Rationale
Protein kinases catalyze the transfer of a γ-phosphate group from adenosine triphosphate (ATP) to specific amino acid residues on a substrate protein.[1] This phosphorylation event acts as a molecular switch, modulating protein function, localization, and interaction with other proteins. The human genome encodes over 500 kinases, collectively known as the kinome, which form complex and interconnected signaling networks.[1]
Bruton's Tyrosine Kinase (Btk) is a member of the Tec family of kinases and a crucial component of the B-cell receptor (BCR) signaling pathway.[8] Upon BCR engagement, Src family kinases (SFKs) like Lyn and Fyn activate Btk, which in turn phosphorylates and activates phospholipase C-gamma 2 (PLCγ2).[8][9] This cascade is essential for B-cell proliferation, differentiation, and survival, making Btk a high-value therapeutic target for B-cell malignancies and autoimmune diseases.[5][10]
The compound of interest, PTQ-8 , belongs to the quinoline class of molecules, many of which have demonstrated potent biological activity.[11][12] Its structural features—a piperidine group for potential solvent interaction and a trifluoromethyl group to enhance metabolic stability and binding affinity—make it a promising candidate for kinase inhibition. To evaluate its therapeutic potential, a precise and reliable method to quantify its inhibitory effect on its intended target is required. This guide details the use of the ADP-Glo™ Kinase Assay, a luminescence-based system that provides a sensitive and high-throughput method for measuring kinase activity.[1][13]
Btk Signaling Pathway Context
To appreciate the significance of inhibiting Btk, it is crucial to understand its position within the cellular signaling network. The diagram below illustrates the central role of Btk in the B-cell receptor pathway.
Figure 1: Simplified B-cell receptor (BCR) signaling pathway. The inhibitor PTQ-8 directly targets Btk, blocking downstream signals required for B-cell proliferation and survival.
Principle of the Luminescence-Based Kinase Assay
The protocol employs the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. This is a two-step process that generates a luminescent signal directly proportional to kinase activity.[1][13]
-
Kinase Reaction: The kinase (Btk), its substrate, and ATP are incubated. In the presence of an active kinase, ATP is converted to ADP. An inhibitor, like PTQ-8, will reduce the rate of this conversion.
-
ADP Detection:
-
Step 1: An "ADP-Glo™ Reagent" is added, which simultaneously stops the kinase reaction and depletes all remaining ATP. This is crucial because luciferase, the enzyme used for detection, is ATP-dependent.[14]
-
Step 2: A "Kinase Detection Reagent" is added. This reagent contains enzymes that convert the ADP produced in the initial reaction back into ATP. It also contains luciferase and its substrate, luciferin. The newly generated ATP is used by luciferase to produce a stable, "glow-type" luminescent signal.[13][15]
-
The intensity of the light produced is therefore directly proportional to the amount of ADP generated, and thus to the activity of the kinase.
Figure 2: Workflow of the ADP-Glo™ kinase assay. The process converts the enzymatic production of ADP into a quantifiable luminescent signal.
Materials and Reagents
-
Kinase: Recombinant Human Btk (e.g., SignalChem, Cat# B10-10G)
-
Substrate: Poly(Glu, Tyr) 4:1 peptide (e.g., Sigma-Aldrich, Cat# P0275)
-
Compound: this compound (PTQ-8 )
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat# V9101)
-
ATP: Adenosine 5'-triphosphate, disodium salt (Sigma-Aldrich, Cat# A2383)
-
Control Inhibitor: Ibrutinib (Selleck Chemicals, Cat# S2680)
-
Buffer Components: Tris-HCl, MgCl₂, DTT, BSA
-
Plates: White, opaque, 384-well assay plates (e.g., Corning, Cat# 3570)
-
Equipment: Multichannel pipettes, acoustic dispenser (optional), plate shaker, luminescence-capable plate reader.
Detailed Experimental Protocols
Protocol 1: Reagent Preparation
Rationale: Precise reagent preparation is fundamental to assay reproducibility. Working stocks are prepared fresh to ensure enzyme activity and compound integrity.
-
Kinase Buffer (1X): 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. Prepare from sterile, concentrated stocks and store at 4°C. Add DTT fresh before use.
-
ATP Stock (10 mM): Dissolve ATP powder in nuclease-free water. Aliquot and store at -20°C. For the assay, prepare a 100 µM working solution in 1X Kinase Buffer.
-
Scientist's Note: The final ATP concentration in the assay should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[16]
-
-
Kinase Working Solution: Thaw the recombinant Btk enzyme on ice. Dilute it in 1X Kinase Buffer to a final concentration of 2.5 ng/µL. Keep on ice until use.
-
Expert Tip: The optimal kinase concentration should be determined empirically by titration to find a concentration that yields a robust signal and consumes 10-30% of the ATP during the reaction time.
-
-
Substrate Working Solution: Dissolve Poly(Glu, Tyr) substrate in nuclease-free water to a stock concentration of 10 mg/mL. For the assay, prepare a 0.4 mg/mL working solution in 1X Kinase Buffer.
-
Compound (PTQ-8) Preparation:
-
Prepare a 10 mM stock solution of PTQ-8 in 100% DMSO.
-
Create a serial dilution series. For a 10-point dose-response curve, perform 1:3 serial dilutions in 100% DMSO, starting from 1 mM down to 50 nM. This will be the intermediate plate.
-
The final assay concentration will be 100-fold lower, as 50 nL of the DMSO stock is added to a 5 µL reaction volume.
-
Protocol 2: Kinase Inhibition Assay Procedure (384-well format)
Rationale: This protocol is designed to be a self-validating system by including appropriate controls for data normalization and quality assessment.
-
Plate Layout: Designate wells for:
-
100% Activity Control (Positive Control): Kinase + Substrate + ATP + DMSO (no inhibitor).
-
0% Activity Control (Negative Control): Substrate + ATP + DMSO (no kinase).
-
Inhibitor Wells: Kinase + Substrate + ATP + PTQ-8 at various concentrations.
-
-
Compound Dispensing: Add 50 nL of serially diluted PTQ-8, control inhibitor, or 100% DMSO to the appropriate wells of a 384-well assay plate.
-
Kinase Addition: Add 2.5 µL of the Btk enzyme working solution (2.5 ng/µL) to all wells except the "0% Activity Control" wells. Add 2.5 µL of 1X Kinase Buffer to the "0% Activity Control" wells.
-
Pre-incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature.
-
Rationale: This step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.
-
-
Initiate Kinase Reaction: Prepare a 2X Substrate/ATP mix containing 0.4 mg/mL Poly(Glu, Tyr) and 100 µM ATP in 1X Kinase Buffer. Add 2.5 µL of this mix to all wells. The final reaction volume is 5 µL.
-
Reaction Incubation: Seal the plate and mix gently. Incubate at 30°C for 60 minutes.
Protocol 3: Luminescence Detection
-
Stop Reaction & Deplete ATP: Equilibrate the plate and the ADP-Glo™ Reagent to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 1 minute and incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 1 minute and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read Plate: Measure luminescence using a plate reader with an integration time of 0.5 to 1 second per well.
Data Analysis and Presentation
Rationale: Rigorous data analysis is required to transform raw luminescent signals into a meaningful measure of inhibitor potency, the IC50 value.
-
Background Subtraction: Subtract the average signal from the "0% Activity Control" (no kinase) wells from all other data points.
-
Normalization: Normalize the data by setting the average signal from the "100% Activity Control" (DMSO only) wells to 100% kinase activity. Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))
-
IC50 Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model to determine the IC50 value.[17] The IC50 is the concentration of an inhibitor required to reduce the kinase activity by 50%.[16]
Data Presentation: Selectivity Profile of PTQ-8
To understand if an inhibitor is a viable drug candidate, its selectivity against other related kinases must be assessed. The table below presents hypothetical data for PTQ-8 against Btk and two related kinases from the Src family.
| Kinase Target | PTQ-8 IC50 (nM) | Ibrutinib IC50 (nM) (Control) |
| Btk | 8.5 | 5.1 |
| Lck | 450 | 380 |
| Lyn | 120 | 65 |
Table 1: Inhibitory activity and selectivity profile of PTQ-8. The compound shows potent inhibition of its primary target, Btk, with significantly lower activity against related Src family kinases Lck and Lyn, indicating a favorable selectivity profile. Ibrutinib is included as a reference control.
Conclusion
This application note provides a comprehensive, step-by-step protocol for determining the inhibitory potency of the novel compound this compound (PTQ-8). The luminescence-based ADP-Glo™ assay offers a robust, sensitive, and high-throughput compatible method for characterizing kinase inhibitors.[18] The described workflow, from reagent preparation to data analysis, represents a validated system for advancing kinase inhibitor discovery programs. The strong potency and selectivity profile demonstrated by PTQ-8 in this model system warrant further investigation into its therapeutic potential.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Anti-proliferative effects of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline on cancer cells
Application Notes & Protocols
Topic: Investigating the Anti-proliferative Effects of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline on Cancer Cells
Abstract
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with numerous analogs demonstrating significant efficacy in oncology.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anti-proliferative effects of the novel compound, this compound. As a putative anti-cancer agent, a systematic evaluation of its impact on cell viability, long-term survival, and the underlying molecular mechanisms is crucial. These application notes detail a logical, multi-faceted experimental approach, beginning with foundational cytotoxicity screening and progressing to the elucidation of its mechanism of action, with a focus on a hypothesized modulation of key cell signaling pathways. The protocols provided are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind critical steps.
Compound Profile
-
Compound Name: this compound
-
CAS Number: 1020252-84-9[3]
-
Molecular Formula: C15H15F3N2
-
Structure:

Hypothesized Mechanism of Action: Targeting Pro-Survival Signaling
Many quinoline-based compounds exert their anti-cancer effects by interfering with critical signaling pathways that regulate cell growth, proliferation, and survival.[4][5] A common and well-validated target in oncology is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in a wide range of human cancers. We hypothesize that this compound may function as an inhibitor within this cascade. Inhibition of key kinases like AKT or mTOR would block downstream signals, leading to a halt in cell cycle progression and a reduction in cell proliferation. The experimental protocols outlined below are designed to test this hypothesis.
Experimental Applications & Protocols
This section is divided into two primary phases: (A) initial assessment of the compound's anti-proliferative and cytotoxic activity, and (B) subsequent investigation into its specific mechanism of action.
Part A: Assessment of Cytotoxicity and Anti-Proliferative Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[6][9]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. After 24 hours, carefully remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO concentration matched to the highest compound dose) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[10] Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., DMSO) to each well.[10]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Principle: This assay assesses the long-term survival and proliferative capacity of a single cell to grow into a colony.[11] It is considered a stringent test for cytotoxicity, as it measures the ability of cells to maintain their reproductive integrity after treatment.[12] A colony is typically defined as a cluster of at least 50 cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well or 12-well plates
-
Fixing solution: 4% Paraformaldehyde (PFA) in PBS
-
Staining solution: 0.5% Crystal Violet in 25% methanol
Procedure:
-
Cell Seeding: Prepare a single-cell suspension. The optimal seeding density must be determined empirically for each cell line to ensure discrete colonies form (typically 200-1000 cells per well for a 6-well plate). Seed the cells and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the compound for a defined period (e.g., 24 hours).
-
Recovery: After treatment, remove the compound-containing medium, wash the cells gently with sterile PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 7-14 days at 37°C, 5% CO₂, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
Fixation and Staining: Once colonies are visible to the naked eye, gently wash the wells with PBS. Add 1 mL of fixing solution and incubate for 20 minutes at room temperature.[11] Remove the fixative and add 1 mL of Crystal Violet staining solution for 5-10 minutes.[11]
-
Washing and Drying: Wash the plates with tap water to remove excess stain and allow them to air dry overnight.
-
Colony Counting: Count the number of colonies (≥50 cells) in each well. The plating efficiency and surviving fraction can then be calculated to assess the dose-dependent effect of the compound on clonogenic survival.
Table 1: Example Quantitative Data Summary for Compound X
| Cell Line | Assay | Parameter | Value (µM) |
|---|---|---|---|
| A549 (Lung) | MTT (48h) | IC50 | 8.5 ± 1.2 |
| MCF-7 (Breast) | MTT (48h) | IC50 | 12.3 ± 2.1 |
| HCT-116 (Colon) | MTT (48h) | IC50 | 6.7 ± 0.9 |
| A549 (Lung) | Colony Formation | IC50 | 2.1 ± 0.5 |
Part B: Elucidation of Mechanism of Action
Principle: Flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantitative analysis of cellular DNA content.[13] This enables the distribution of the cell population across the different phases of the cell cycle (G0/G1, S, and G2/M) to be determined. Treatment with an anti-proliferative agent may cause cells to arrest in a specific phase, which can be detected as a shift in this distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Propidium Iodide (PI) staining solution (containing RNase A and a permeabilizing agent like Triton X-100)[14]
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Transfer the cell suspension to a centrifuge tube and pellet the cells at 200 x g for 5 minutes.[14]
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15] This step is critical for proper permeabilization and preservation of DNA. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution.[14] The RNase is essential to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000-20,000 events per sample. The PI fluorescence intensity is proportional to the DNA content.
-
Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Principle: Western blotting is a technique used to detect specific proteins in a sample.[16] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.[17] This protocol is designed to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway to confirm the compound's hypothesized mechanism.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies[18]
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[19] Collect the supernatant after centrifugation. Determine the protein concentration of each lysate using a BCA assay.[19]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electrotransfer apparatus.[17]
-
Immunoblotting: a. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18] b. Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[17] c. Washing: Wash the membrane three times for 5-10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[18] e. Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein levels and normalize all samples to a loading control (e.g., β-actin) to assess changes in protein expression and activation.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. scbt.com [scbt.com]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
Topic: In Vivo Studies with 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline in Mouse Models
An Application Guide for Preclinical In Vivo Assessment
Introduction: The Quinoline Scaffold in Modern Drug Discovery
Quinoline, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities.[1][2] Its derivatives have been successfully developed as antimalarial, anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3][4] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacodynamic and pharmacokinetic properties.
This document focuses on a novel investigational compound, 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline , hereafter designated QTP-8T , which combines three key structural motifs:
-
The quinoline core , a known pharmacophore that can intercalate with DNA or interact with key enzymes.[1][5]
-
A piperidinyl group at the 4-position, a common feature in modern medicinal chemistry that can enhance solubility, modulate receptor binding, and improve pharmacokinetic profiles.[6][7]
-
A trifluoromethyl group at the 8-position, which often increases metabolic stability and cell membrane permeability, potentially enhancing the compound's potency and bioavailability.[3][8]
Based on preliminary in vitro screening and the known activities of structurally related quinolines, QTP-8T is hypothesized to exert its anticancer effects through the inhibition of the PI3K/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[9]
This guide provides a comprehensive framework and detailed protocols for the systematic in vivo evaluation of QTP-8T in murine models, designed for researchers in oncology and drug development. The methodologies described herein are intended to establish a foundational understanding of the compound's pharmacokinetic profile, assess its therapeutic efficacy, and validate its proposed mechanism of action in a preclinical setting.
Part 1: Compound Formulation for In Vivo Administration
Scientific Rationale: The formulation of a poorly soluble investigational compound is a critical step that directly impacts its bioavailability and, consequently, its observed efficacy and toxicity. The goal is to create a stable, homogenous, and administrable vehicle that maximizes drug exposure without causing adverse effects itself. For many quinoline derivatives, which are often lipophilic, a multi-component vehicle system is required for parenteral or oral administration.
Protocol 1: Preparation of QTP-8T Formulation for Oral Gavage (PO) and Intraperitoneal (IP) Injection
This protocol describes the preparation of a suspension-based formulation suitable for both PO and IP administration in mice.
Materials:
-
QTP-8T (crystalline powder)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG 400 (Polyethylene glycol 400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
0.9% Saline, sterile
Procedure:
-
Initial Solubilization: In a sterile microcentrifuge tube, weigh the required amount of QTP-8T. Add a minimal volume of DMSO to completely dissolve the compound. For example, create a 100 mg/mL stock solution. Vortex thoroughly until the solution is clear.
-
Causality Note: DMSO is a powerful organic solvent used to initially solubilize the hydrophobic compound. This step is crucial for preventing drug precipitation in the subsequent aqueous phases. The volume should be kept to a minimum (ideally <5% of the final volume) to mitigate potential toxicity.
-
-
Addition of Co-solvents: To the DMSO stock, add PEG 400 and Tween 80. A common ratio is 10% DMSO, 40% PEG 400. Vortex vigorously.
-
Causality Note: PEG 400 acts as a co-solvent and viscosity modifier. Tween 80 is a non-ionic surfactant that improves the stability of the suspension and prevents the aggregation of drug particles.
-
-
Final Dilution: Slowly add sterile 0.9% saline to the organic mixture to reach the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a mouse receiving a 10 mL/kg injection volume). Add the saline dropwise while continuously vortexing to prevent the compound from precipitating out of solution.
-
Homogenization: Ensure the final formulation is a uniform, slightly viscous suspension. Before each animal is dosed, the suspension must be vortexed again to guarantee dose consistency.
-
Quality Control: Visually inspect the final formulation for any large precipitates. A well-prepared formulation should appear as a homogenous, milky suspension.
| Component | Purpose | Typical Final Concentration (%) |
| DMSO | Primary Solubilizing Agent | 5 - 10% |
| PEG 400 | Co-solvent / Viscosity Agent | 30 - 40% |
| Tween 80 | Surfactant / Emulsifier | 5 - 10% |
| 0.9% Saline | Aqueous Vehicle | 40 - 60% |
Part 2: Pharmacokinetic (PK) Profiling in Mice
Scientific Rationale: Before embarking on lengthy and resource-intensive efficacy studies, it is imperative to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of QTP-8T. A PK study reveals the compound's half-life (T½), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and overall exposure (AUC), which are essential for designing a rational and effective dosing regimen for subsequent efficacy trials.[9][10]
Experimental Workflow: Murine Pharmacokinetic Study
Caption: Workflow for a murine pharmacokinetic study.
Protocol 2: Single-Dose Pharmacokinetic Study in CD-1 Mice
Animals:
-
Male CD-1 mice, 8-10 weeks old.
-
Animals should be cannulated (e.g., jugular vein) for serial blood sampling if possible, to reduce stress.
Procedure:
-
Acclimatization: Allow animals to acclimate for at least one week before the study. Fast animals overnight (with access to water) before dosing.
-
Dosing:
-
IV Group (n=3): Administer QTP-8T via a tail vein bolus injection at a low dose (e.g., 2 mg/kg). The formulation should be a clear solution for IV injection if possible.
-
PO Group (n=3): Administer QTP-8T via oral gavage at a higher dose (e.g., 20 mg/kg) using the formulation from Protocol 1.
-
-
Blood Sampling: Collect sparse samples from each animal at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). Collect approximately 50 µL of blood into EDTA-coated tubes at each time point.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Quantify the concentration of QTP-8T in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key PK parameters.
Table of Representative (Hypothetical) Pharmacokinetic Parameters for QTP-8T
| Parameter | IV Administration (2 mg/kg) | Oral Administration (20 mg/kg) | Definition |
| Cmax | 1250 ng/mL | 2800 ng/mL | Maximum observed plasma concentration |
| Tmax | 0.08 h (5 min) | 2.0 h | Time to reach Cmax |
| AUC(0-inf) | 3500 hng/mL | 21000 hng/mL | Area under the plasma concentration-time curve |
| T½ | 4.5 h | 5.1 h | Elimination half-life |
| Bioavailability (F%) | N/A | 60% | The fraction of the oral dose that reaches systemic circulation |
Part 3: In Vivo Efficacy in a Human Tumor Xenograft Model
Scientific Rationale: The gold standard for assessing the preclinical anticancer activity of a compound is to evaluate its ability to inhibit tumor growth in an in vivo model. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely used and well-accepted system for this purpose.[11] The choice of cell line should be based on in vitro sensitivity data and the proposed mechanism of action.
Experimental Workflow: Xenograft Efficacy Study
Caption: Workflow for a xenograft efficacy study.
Protocol 3: Efficacy of QTP-8T in a U87MG Glioblastoma Xenograft Model
Animals:
-
Female athymic nude mice (e.g., NU/J strain), 6-8 weeks old.
-
Causality Note: Immunodeficient mice are required to prevent the rejection of the human tumor cells.
Procedure:
-
Cell Culture: Culture U87MG human glioblastoma cells under standard conditions. Ensure cells are free of mycoplasma.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ U87MG cells suspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (using the formulation from Protocol 1 without the active compound).
-
Group 2: QTP-8T (e.g., 50 mg/kg, daily oral gavage).
-
Group 3: Positive Control (e.g., Temozolomide, dosed according to established protocols).
-
-
Treatment and Monitoring: Administer the designated treatments daily for 21-28 days. Continue to measure tumor volume and body weight twice weekly. Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after the completion of the treatment cycle.
-
Data Analysis: Calculate the percent tumor growth inhibition (% TGI) for the treated groups relative to the vehicle control group. Analyze statistical significance using an appropriate test (e.g., one-way ANOVA).
Part 4: In Vivo Pharmacodynamic (PD) Target Validation
Scientific Rationale: Efficacy data demonstrates that a compound works, but pharmacodynamic studies are required to show how it works in vivo.[9] By analyzing tumors from treated animals, we can confirm that QTP-8T engages its intended molecular target—the PI3K/mTOR pathway—providing crucial evidence that links the mechanism of action to the observed anti-tumor effect.
Hypothesized Signaling Pathway and Point of Inhibition
Caption: Simplified PI3K/mTOR pathway showing mTORC1 inhibition by QTP-8T.
Protocol 4: Western Blot Analysis of Downstream mTOR Markers
Procedure:
-
Flash Freezing: Immediately snap-freeze the excised tumor tissue in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against key pathway proteins:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
β-Actin (as a loading control)
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities using densitometry software. A significant reduction in the ratio of phosphorylated to total protein in the QTP-8T treated group compared to the vehicle control would confirm target engagement.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacokinetics biodistribution metabolism: Topics by Science.gov [science.gov]
- 11. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
Using 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline to study mTOR signaling
An In-Depth Technical Guide to Studying mTOR Signaling with 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
Introduction: Targeting the Master Regulator of Cell Growth
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central hub for integrating diverse environmental and intracellular signals.[1][2] It plays a pivotal role in regulating fundamental cellular processes, including cell growth, proliferation, metabolism, and survival.[3][4] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which possess different substrate specificities and sensitivities to inhibitors.[5][6]
Dysregulation of the mTOR pathway is a frequent event in numerous human diseases, most notably cancer, leading to uncontrolled cell proliferation and resistance to apoptosis.[7][8] This makes mTOR a critical and highly attractive target for therapeutic intervention.[8][9]
This guide introduces This compound , a potent and selective small molecule inhibitor designed to target the ATP-binding site of the mTOR kinase. Unlike allosteric inhibitors such as rapamycin, which primarily affect mTORC1, this compound is designed as an ATP-competitive inhibitor, enabling the robust and simultaneous blockade of both mTORC1 and mTORC2.[3][5] This dual inhibition provides a more comprehensive shutdown of mTOR signaling, making it a powerful research tool for elucidating the complex roles of mTOR in health and disease.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
mTOR integrates signals from growth factors (like insulin), amino acids, cellular energy levels, and oxygen.[7][10] These signals converge to regulate the activity of mTORC1 and mTORC2.
-
mTORC1 controls protein synthesis and cell growth by phosphorylating key downstream effectors, including S6 Kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][5]
-
mTORC2 is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt at serine 473 (S473).[5][6]
This compound, by competing with ATP for the mTOR kinase domain, prevents the phosphorylation of these downstream targets, effectively inhibiting the signaling cascades of both complexes. This mechanism overcomes the limitations of rapamycin and its analogs (rapalogs), which do not fully inhibit mTORC1 activity and are largely ineffective against mTORC2.[3]
Figure 1: Simplified mTOR Signaling Pathway. The diagram illustrates how upstream signals activate mTORC1 and mTORC2, leading to downstream effects on cell growth and survival. This compound acts as a dual inhibitor of both complexes.
Product Information and Handling
| Property | Details |
| Chemical Name | This compound |
| CAS Number | 1020252-84-9[11][12] |
| Molecular Formula | C₁₅H₁₅F₃N₂[11] |
| Molecular Weight | 280.29 g/mol [11] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO (e.g., >20 mg/mL) and ethanol. Sparingly soluble in water. |
| Storage | Store as a solid at -20°C. For long-term storage, desiccate. In solution (e.g., DMSO), aliquot and store at -80°C to avoid freeze-thaw cycles. |
Safety and Handling
This compound is for research use only and is not intended for diagnostic or therapeutic use.[12] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[13][14] Work in a well-ventilated area or a chemical fume hood.[13][15] In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[13][14] For detailed safety information, refer to the material safety data sheet (MSDS).
Application 1: Analysis of mTOR Pathway Inhibition by Western Blot
Western blotting is a fundamental technique to assess the activity of the mTOR pathway by measuring the phosphorylation status of its key downstream substrates.[16][17] A potent mTOR inhibitor is expected to cause a dose-dependent decrease in the phosphorylation of S6K, 4E-BP1, and Akt (S473), without affecting their total protein levels.
Experimental Workflow
Figure 2: Western Blot Workflow. This diagram outlines the key steps for analyzing mTOR pathway inhibition.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Plate your chosen cell line (e.g., U87MG, PC3, or HeLa) in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treat cells with a serial dilution of the inhibitor (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 6, or 24 hours). Include a DMSO-only vehicle control.[5]
-
-
Cell Lysis:
-
After treatment, place plates on ice and aspirate the media.
-
Wash cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[2][5] The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.[5]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[5]
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration. Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[5]
-
Incubate the membrane with primary antibodies (see Table 2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[5]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[5][16]
-
Quantify band intensity using densitometry software. The activity of mTORC1 and mTORC2 can be assessed by the ratio of the phosphorylated protein to the total protein (e.g., p-S6K/S6K).[2][17]
-
Recommended Antibodies for Western Blot
| Target Protein | Phosphorylation Site | Pathway Readout | Suggested Dilution |
| Phospho-mTOR | Ser2448 | mTOR Activity | 1:1000 |
| mTOR | Total Protein | Loading Control | 1:1000 |
| Phospho-Akt | Ser473 | mTORC2 Activity | 1:1000 - 1:2000 |
| Akt | Total Protein | Loading Control | 1:1000 |
| Phospho-S6K | Thr389 | mTORC1 Activity | 1:1000 |
| S6K | Total Protein | Loading Control | 1:1000 |
| Phospho-4E-BP1 | Thr37/46 | mTORC1 Activity | 1:1000 |
| 4E-BP1 | Total Protein | Loading Control | 1:1000 |
| β-Actin or GAPDH | N/A | Overall Loading | 1:1000 - 1:5000 |
Application 2: In Vitro mTOR Kinase Assay
An in vitro kinase assay directly measures the phosphotransferase activity of mTOR and is a definitive method to confirm that a compound directly inhibits the enzyme.[2] This assay typically involves immunoprecipitating mTORC1 or mTORC2 from cell lysates and then incubating the complex with a purified substrate and ATP.
Detailed Protocol
-
Immunoprecipitation of mTOR Complexes:
-
Culture and lyse cells as described in the Western Blot protocol (Steps 1-2), often starting from a larger culture dish (e.g., 10-15 cm) to yield more protein.
-
Incubate 1-2 mg of protein lysate with an antibody specific to an mTORC1 component (e.g., anti-Raptor) or mTORC2 component (e.g., anti-Rictor) for 2-4 hours at 4°C.[19]
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer, followed by washes with a dedicated kinase assay buffer to remove detergents.[2]
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer [e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂].[20]
-
Add the purified, inactive substrate (e.g., 1 µg of inactive S6K or GST-4E-BP1).[20][21]
-
Pre-incubate the reaction with varying concentrations of this compound or DMSO vehicle for 15-20 minutes on ice.
-
Initiate the reaction by adding ATP to a final concentration of 100-500 µM.[20][21]
-
Incubate the mixture at 30°C for 30-60 minutes with gentle agitation.[2][21]
-
-
Analysis:
-
Stop the reaction by adding 4x SDS sample buffer and boiling at 95°C for 5 minutes to elute proteins from the beads.[2]
-
Analyze the reaction products by SDS-PAGE and Western blotting, using a phospho-specific antibody against the substrate (e.g., anti-phospho-S6K (Thr389)).[2]
-
The intensity of the phosphorylated substrate band is directly proportional to mTOR kinase activity. A dose-dependent decrease in the signal indicates direct enzymatic inhibition.
-
Application 3: Cell Viability and Proliferation Assays
Assessing the impact of an mTOR inhibitor on cell viability is crucial for determining its anti-proliferative efficacy. Assays like the MTT or CellTiter-Glo® luminescent assay are commonly used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀).[3]
Detailed Protocol
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate (for luminescence) or a clear 96-well plate (for absorbance) at a predetermined density (e.g., 3,000-8,000 cells/well).
-
Allow cells to attach and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is common to perform a 7- to 10-point dilution series.
-
Remove the old medium from the plate and add the medium containing the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment period, typically 48 to 72 hours.[3][22]
-
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.
-
Normalize the data by setting the vehicle-treated wells to 100% viability and wells with no cells to 0% viability.
-
Plot the percent viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Representative IC₅₀ Values for a Potent mTOR Inhibitor
| Cell Line | Cancer Type | Representative IC₅₀ (nM) |
| U87MG | Glioblastoma | 5 - 50 |
| PC3 | Prostate Cancer | 10 - 100 |
| MCF7 | Breast Cancer | 20 - 150 |
| A549 | Lung Carcinoma | 50 - 300 |
| HCT116 | Colorectal Carcinoma | 15 - 120 |
| (Note: These are representative values for potent, selective mTOR kinase inhibitors. Actual IC₅₀ values can vary significantly based on the cell line, assay conditions, and incubation time.) |
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 1020252-84-9 [chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. kishida.co.jp [kishida.co.jp]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 17. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Apoptosis Induction by 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anti-cancer effects.[1][2] Many compounds featuring the quinoline scaffold have been demonstrated to exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells.[3][4] This document provides a comprehensive guide for researchers investigating the apoptosis-inducing potential of the novel compound, 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline.
While direct studies on this specific molecule are emerging, this guide synthesizes established knowledge of related quinoline derivatives to propose a putative mechanism of action and provides detailed, field-proven protocols to rigorously test this hypothesis. As a Senior Application Scientist, the following notes are structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and well-validated experimental approach.
Hypothesized Mechanism of Action: A Multi-faceted Approach to Apoptosis
Based on the established activities of various quinoline derivatives, it is plausible that this compound induces apoptosis through a coordinated activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] This dual-pronged attack on cancer cell survival mechanisms is a hallmark of several effective chemotherapeutic agents.
The proposed signaling cascade begins with the compound potentially inducing cellular stress, possibly through mechanisms like mTOR inhibition, a known target of some quinoline structures, or by causing ER stress.[4][5][6] This initiates a cascade of events culminating in the activation of executioner caspases, the final effectors of apoptosis.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bim, Puma).[7] We hypothesize that this compound may shift the balance in favor of apoptosis by either downregulating anti-apoptotic proteins or upregulating pro-apoptotic BH3-only proteins.[7][8] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9, which in turn activates the executioner caspase-3.[3]
The Extrinsic (Death Receptor) Pathway
Concurrently, some quinoline derivatives have been shown to activate the extrinsic pathway.[3] This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly cleave and activate caspase-3, converging with the intrinsic pathway to execute cell death.[3]
Caption: Hypothesized signaling cascade for apoptosis induction.
Experimental Workflows and Protocols
To empirically validate the pro-apoptotic activity of this compound, a multi-assay approach is essential. The following protocols provide a robust framework for this investigation.
Caption: Recommended workflow for apoptosis validation.
PART 1: Cell Culture and Compound Treatment
Rationale: Establishing a consistent and reproducible cell culture and treatment methodology is the foundation for reliable downstream results. The choice of cell line should be guided by the research question (e.g., a cancer type where quinoline derivatives have shown promise).
Protocol:
-
Cell Seeding: Seed the chosen cancer cell line (e.g., T47D, PANC-1, Jurkat) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T25 flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 60-70% confluency).[9]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing culture medium with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on preliminary cell viability assays.
PART 2: Detection of Apoptosis by Annexin V/PI Staining
Rationale: This flow cytometry-based assay is a gold standard for quantifying apoptosis.[10] It distinguishes between viable cells, early apoptotic cells, and late apoptotic/necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9][10] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity, thus marking late apoptotic or necrotic cells.[10]
Protocol:
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method like an EDTA-based solution to preserve membrane integrity.[11] Collect both adherent and floating cells. For suspension cells, collect them directly.[9][11]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[11][12] Discard the supernatant and wash the cells once with cold 1X PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11] Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of PI solution.[11][12]
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12] Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[9]
Data Presentation: Expected Results from Annexin V/PI Staining
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable Cells | Negative | Negative | Healthy, non-apoptotic cells. |
| Early Apoptotic Cells | Positive | Negative | Cells in the early stages of apoptosis. |
| Late Apoptotic/Necrotic Cells | Positive | Positive | Cells in late-stage apoptosis or necrosis. |
PART 3: Caspase-Glo® 3/7 Activity Assay
Rationale: The activation of caspases, particularly the executioner caspases-3 and -7, is a key event in the apoptotic cascade.[13] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to measure the activity of these caspases directly in cell culture.[14][15] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[14][15]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in PART 1.[15]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[15][16]
-
Assay Procedure: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.[15]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]
-
Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation: Expected Results from Caspase-Glo® 3/7 Assay
| Treatment Group | Compound Concentration | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0 µM | Baseline | 1.0 |
| Test Compound | Low (e.g., 1 µM) | Increased | > 1.0 |
| Test Compound | Mid (e.g., 5 µM) | Highly Increased | >> 1.0 |
| Test Compound | High (e.g., 10 µM) | Peak or Decreased | >> 1.0 |
| Positive Control | (e.g., Staurosporine) | Highly Increased | >> 1.0 |
| At very high concentrations or long incubation times, caspase activity might decrease due to advanced cell death. |
PART 4: Western Blot Analysis of Apoptosis-Related Proteins
Rationale: Western blotting allows for the semi-quantitative analysis of specific proteins involved in the apoptotic pathway.[17] This is crucial for dissecting the molecular mechanism of action. Key proteins to investigate include members of the Bcl-2 family (e.g., Bcl-2, Bax) and the cleaved (active) forms of caspases (e.g., cleaved Caspase-3, cleaved PARP - a substrate of caspase-3).[7][17]
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.[17][18]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][19]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[17][19] Incubate the membrane with a specific primary antibody against the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3) overnight at 4°C.[17]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., GAPDH or β-actin) to quantify relative changes in protein expression.[17]
Conclusion
The protocols and conceptual framework provided in these application notes offer a comprehensive strategy for elucidating the pro-apoptotic potential of this compound. By systematically evaluating the compound's effect on key hallmarks of apoptosis—phosphatidylserine externalization, caspase activation, and the regulation of critical signaling proteins—researchers can build a robust data package to characterize its mechanism of action. This multi-faceted approach ensures scientific rigor and provides the detailed insights necessary for advancing novel anti-cancer therapeutics from the bench to preclinical development.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. mdpi.com [mdpi.com]
- 3. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. phnxflow.com [phnxflow.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. Caspase 3/7 Activity [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Comprehensive Cell Cycle Analysis of Novel Kinase Inhibitor Candidates: A Methodological Guide Using 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for characterizing the effects of novel chemical entities on cell cycle progression, using the exemplary compound 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline. As specific biological data for this compound is not yet widely available, this document serves as a detailed methodological roadmap for its initial investigation. We present an integrated approach that combines cytotoxicity assessment, cell cycle phase distribution analysis by flow cytometry, and validation of molecular mechanisms through western blotting of key cell cycle regulatory proteins. This application note is designed to equip researchers with the necessary protocols and interpretive guidance to rigorously evaluate the cell cycle-modulating potential of new therapeutic candidates in oncology and other fields.
Introduction: The Critical Role of Cell Cycle Analysis in Drug Discovery
The eukaryotic cell cycle is a fundamental process that governs cell proliferation, and its deregulation is a hallmark of cancer. Consequently, the machinery of the cell cycle, particularly the cyclin-dependent kinases (CDKs), represents a prime target for therapeutic intervention. The development of small molecule inhibitors that can induce cell cycle arrest and subsequent apoptosis in cancer cells is a major focus of modern drug discovery.
Quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer properties. This compound is a novel quinoline-based compound with a structure suggestive of potential kinase inhibitory activity. However, to ascertain its therapeutic potential, a thorough characterization of its biological effects is imperative. A primary step in this characterization is to determine its impact on cell cycle progression.
This application note provides a structured, in-depth guide for researchers to autonomously investigate the cell cycle effects of uncharacterized compounds like this compound. The protocols herein are designed to be self-validating, combining a primary screen by flow cytometry with a confirmatory and mechanistic analysis by western blotting.
Part I: Foundational Assays - Determining Cytotoxicity and Optimal Treatment Conditions
Before delving into detailed cell cycle analysis, it is crucial to establish the cytotoxic profile of the test compound. This allows for the determination of a suitable concentration range for subsequent experiments – one that is sufficient to elicit a biological response without causing widespread, non-specific cell death that would confound the interpretation of cell cycle data.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]
Protocol: MTT Assay for IC50 Determination
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for a desired time point (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][4]
-
-
Expert Insight: The IC50 value is a critical parameter for designing subsequent experiments. For cell cycle analysis, it is often advisable to use concentrations at and below the IC50 to observe specific cell cycle arrest rather than overwhelming cytotoxicity. A time-course experiment (e.g., 12, 24, 48 hours) is also recommended to identify the optimal duration of treatment to observe maximal cell cycle effects.
Part II: Unveiling Cell Cycle Distribution by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is the gold-standard method for rapidly assessing the distribution of cells in the different phases of the cell cycle.
Principle of Propidium Iodide Staining
Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[5] Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity.
Detailed Protocol: Cell Cycle Analysis using PI Staining
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for the predetermined optimal time. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells to ensure all cells, including those that may have detached due to treatment, are analyzed.
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This step is critical for proper fixation and to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to gate on single cells and generate a histogram of PI fluorescence intensity.
-
Data Presentation and Interpretation
The data from the flow cytometry analysis should be presented in a clear and quantitative manner.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 0.9 |
| Compound (0.5x IC50) | 65.2 ± 2.5 | 20.1 ± 1.8 | 14.7 ± 1.1 |
| Compound (1x IC50) | 75.8 ± 3.0 | 10.5 ± 1.2 | 13.7 ± 1.3 |
| Compound (2x IC50) | 82.1 ± 3.5 | 5.4 ± 0.8 | 12.5 ± 1.0 |
| Table 1: Example data showing a dose-dependent G1 phase arrest induced by the test compound. |
An increase in the percentage of cells in a specific phase (e.g., G1 in the table above) with a corresponding decrease in other phases is indicative of a cell cycle arrest at that particular checkpoint.
Figure 1: A simplified diagram of the cell cycle showing the points of action for key cyclin-CDK complexes.
Part III: Mechanistic Validation by Western Blotting
To validate the findings from flow cytometry and to elucidate the molecular mechanism of the observed cell cycle arrest, it is essential to examine the expression levels of key cell cycle regulatory proteins.
Rationale and Target Selection
A cell cycle arrest is typically caused by the modulation of the activity of CDKs. This can occur through changes in the expression of cyclins or an upregulation of CDK inhibitors (CKIs) such as p21 and p27.[6][7] Based on the phase of arrest observed by flow cytometry, a panel of relevant proteins should be selected for analysis.
-
For G1 Arrest: Cyclin D1, CDK4, CDK6, Cyclin E, CDK2, p21, p27.[8][9] A decrease in G1 cyclins/CDKs or an increase in p21/p27 would be consistent with a G1 arrest.
Detailed Protocol: Western Blotting for Cell Cycle Proteins
-
Protein Extraction:
-
Treat cells with this compound as described for the flow cytometry experiment.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Cyclin D1, anti-p21) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to confirm equal protein loading across all lanes.
-
Data Interpretation
The intensity of the bands corresponding to the target proteins should be quantified and normalized to the loading control. A change in the expression level of a particular protein in the treated samples compared to the control will provide insight into the mechanism of action of the compound. For example, an increase in p21 protein levels coupled with a G1 arrest observed by flow cytometry strongly suggests that the compound induces a G1 arrest through the upregulation of p21.
Figure 2: A flowchart of the integrated experimental workflow for cell cycle analysis.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Flow Cytometry: High CV in G1 peak | - Cell clumping- Improper fixation- High flow rate | - Filter samples before analysis- Ensure dropwise addition of cold ethanol while vortexing- Use a lower flow rate during acquisition |
| Flow Cytometry: High debris/background | - Excessive cell death- Incomplete RNase treatment | - Use lower concentrations of the compound- Ensure RNase A is active and incubation is sufficient |
| Western Blot: No or weak signal | - Poor antibody quality- Insufficient protein loading- Inefficient transfer | - Use a validated antibody- Increase protein amount- Optimize transfer conditions |
| Western Blot: High background | - Insufficient blocking- High antibody concentration- Inadequate washing | - Increase blocking time or use a different blocking agent- Titrate primary and secondary antibodies- Increase the number and duration of washes |
Conclusion
The systematic approach outlined in this application note provides a robust and reliable method for the initial characterization of the cell cycle effects of novel compounds like this compound. By integrating cytotoxicity assays, flow cytometric analysis of cell cycle distribution, and mechanistic validation through western blotting, researchers can gain a comprehensive understanding of a compound's biological activity. This detailed guide empowers scientists to conduct these critical studies with confidence, paving the way for the development of new and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. [PDF] Cell cycle regulation by the intrinsically disordered proteins p 21 and p 27 | Semantic Scholar [semanticscholar.org]
- 6. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New roles for p21 and p27 cell-cycle inhibitors: a function for each cell compartment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin D/CDK4/6 activity controls G1 length in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Cyclin A Promotes S-Phase Entry via Interaction with the Replication Licensing Factor Mcm7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin B1/Cdk1 coordinates mitochondrial respiration for cell-cycle G2/M progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Solubilizing 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline for In Vitro Assays
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide. You are likely here because you are working with 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline or a similar derivative and are facing challenges with its solubility in your in vitro experimental setups. This is a common but critical hurdle. The unique structure of this compound class, which combines a lipophilic quinoline core with a potent trifluoromethyl group, is excellent for biological activity but notoriously difficult for aqueous solubility.[1]
This guide is designed to move beyond simple protocols. It provides a systematic, logic-driven framework to help you diagnose solubility issues, select the appropriate strategy, and execute it with confidence. We will explore the causality behind each method, ensuring you understand why a technique works, which is paramount for troubleshooting and adapting protocols to your specific needs.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when encountering solubility problems with this class of compounds.
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: The poor aqueous solubility arises from its distinct chemical architecture. The large, rigid quinoline ring system is inherently hydrophobic, a property that is significantly amplified by the presence of the trifluoromethyl (-CF3) group.[1] This group dramatically increases the molecule's lipophilicity (its tendency to dissolve in fats and oils rather than water). While the piperidinyl group contains a basic nitrogen atom that offers a route for solubilization, the overall molecule is dominated by its water-insoluble character, leading to precipitation in physiological buffers.[2][3]
Q2: My compound precipitated out of the DMSO stock solution upon storage. What happened and what should I do?
A2: This is a common issue, especially with highly concentrated stocks. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Over time, this absorbed water can decrease the solubility of a highly hydrophobic compound, causing it to crash out.[3]
-
Immediate Action: Try gently warming the vial (e.g., in a 37°C water bath) and sonicating to redissolve the compound. Always visually inspect the solution to ensure no particulates remain before use.
-
Long-Term Prevention: Prepare fresh stock solutions for critical experiments, aliquot stocks into single-use volumes in low-moisture tubes, and store them desiccated at -20°C or -80°C.
Q3: What is the absolute maximum percentage of DMSO I can use in my cell-based assay?
A3: There is no single answer, as tolerance to DMSO is highly dependent on the cell line and the duration of exposure. While some robust cell lines might tolerate up to 1%, it is best practice to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[4] It is critical to run a vehicle control (media with the same final DMSO concentration as your test articles) to differentiate compound effects from solvent effects.
| Cell Line Type | Typical DMSO Tolerance (72h) | Reference |
| Many Cancer Cell Lines (e.g., HeLa, MCF-7) | ≤ 0.5% | [4] |
| Primary Cells / Stem Cells | ≤ 0.1% | General Best Practice |
| Hepatocytes (e.g., HepG2) | Can tolerate up to 1% | [5] |
Section 2: Troubleshooting the Most Common Problem: Precipitation Upon Dilution
The most frequent challenge researchers face is the "solvent shift" precipitation: the compound is soluble in 100% DMSO but crashes out when diluted into an aqueous assay buffer or cell culture medium.[6][7] This occurs because the DMSO disperses into the water, and the aqueous environment can no longer support the solubility of the hydrophobic compound.[6]
Logical Troubleshooting Workflow for Dilution-Induced Precipitation
This workflow provides a systematic way to solve the issue before resorting to more complex formulation strategies.
Caption: Decision tree for troubleshooting DMSO dilution precipitation.
Detailed Protocol: Optimizing Direct Dilution
-
Prepare Stock: Create a concentrated stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. Ensure complete dissolution.
-
Warm the Medium: Warm your aqueous buffer or cell culture medium to 37°C. This can sometimes help keep the compound in a transiently supersaturated state.[8]
-
Vortex and Add: While vigorously vortexing the tube of warm medium, add the small volume of DMSO stock drop-by-drop or as a very thin stream directly into the vortex. This rapid mixing helps disperse the compound before it has a chance to aggregate.
-
Sonicate (Optional): If slight precipitation still occurs, a brief sonication (1-5 minutes) in a water bath sonicator can provide the energy needed to break up small precipitates and achieve a clear solution.[8]
-
Visual Inspection: Always hold the final solution up to a light source to check for any visible precipitate or cloudiness before adding it to your cells or assay plate.
Section 3: Advanced Solubilization Strategies
If optimizing the DMSO dilution is not sufficient, the next step is to modify the formulation. The choice of strategy depends on the compound's chemical properties.
Strategy 1: pH Modification (Leveraging the Basic Amine)
Causality: Your compound contains a piperidine ring, which has a basic nitrogen atom. By lowering the pH of the solvent, this nitrogen becomes protonated (positively charged). This salt form is significantly more polar and, therefore, more water-soluble than the neutral form.[9][10][11] This is often the most effective method for ionizable compounds.[3]
Experimental Protocol: Acidified Buffer Approach
-
Determine pKa: If possible, find or predict the pKa of the piperidinyl group. To ensure protonation, the pH of your final solution should be at least 1-2 units below the pKa.
-
Buffer Selection: Choose a buffer that is effective in the desired pH range (e.g., citrate for pH 3-6, MES for pH 5.5-6.7) and is compatible with your assay.
-
Stock Preparation: Prepare a 10 mM stock of your compound in 100% DMSO as usual.
-
Dilution: Dilute the DMSO stock into your chosen acidic buffer (e.g., PBS adjusted to pH 6.0 with HCl).
-
Verification: Ensure the final pH of the solution is compatible with your biological system. A final pH below 6.8 can be detrimental to many cell lines. This method is often better suited for biochemical rather than cell-based assays unless the final dilution factor is very high.
Strategy 2: Cyclodextrin-Based Solubilization
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They act as molecular "buckets" that encapsulate the hydrophobic part of your drug molecule, forming an "inclusion complex."[14][15] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[12][13]
Data Summary: Common Cyclodextrins for In Vitro Use
| Cyclodextrin Derivative | Key Properties | Common Use |
| β-Cyclodextrin (βCD) | Low aqueous solubility, potential for nephrotoxicity. | Limited use in vitro. |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, low toxicity. | Very common for in vitro & in vivo.[14] |
| Sulfobutylether-β-CD (SBE-β-CD) | Very high aqueous solubility, used in commercial drug formulations. | Excellent for increasing solubility of poorly soluble agents.[16] |
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Make a concentrated solution of HP-β-CD or SBE-β-CD in your assay buffer (e.g., 10-20% w/v). Gentle warming may be required to fully dissolve it.
-
Add Compound: Add the powdered this compound directly to the cyclodextrin solution.
-
Incubate: Mix vigorously (vortex) and then incubate the mixture, often overnight with shaking or stirring at room temperature, to allow for complex formation. Sonication can accelerate this process.
-
Filter: Use a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate is your saturated stock solution.
-
Quantify: The concentration of the compound in the filtrate must be determined analytically (e.g., via HPLC-UV or LC-MS/MS) to know the exact concentration of your stock.
Strategy 3: Surfactant-Assisted Solubilization
Causality: Surfactants (or detergents) like Tween® 20 are amphipathic molecules. Above a certain concentration (the critical micelle concentration), they self-assemble into spherical structures called micelles, with hydrophobic cores and hydrophilic exteriors. Your hydrophobic compound can partition into the hydrophobic core of these micelles, allowing it to be dispersed in the aqueous solution.[17]
Warning: This method should be used with extreme caution. Surfactants can have their own biological effects, disrupt cell membranes, and interfere with assay readouts (e.g., colorimetric or fluorescent assays).[18][19] Always use the lowest possible concentration and run extensive controls.
Experimental Protocol: Using Tween® 20
-
Prepare Surfactant Buffer: Prepare your assay buffer containing a low concentration of Tween® 20 (e.g., 0.01% - 0.1% v/v).
-
Prepare DMSO Stock: Make a high-concentration stock of your compound in 100% DMSO.
-
Dilute: Serially dilute the DMSO stock into the surfactant-containing buffer. The presence of the micelles can help prevent precipitation during the dilution step.
-
Control: It is absolutely essential to run a vehicle control containing the exact same final concentration of both DMSO and Tween® 20.
Section 4: Systematic Workflow for Solubility Enhancement
The following diagram outlines a comprehensive, step-by-step strategy for tackling the solubility of a novel, poorly soluble compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. longdom.org [longdom.org]
- 10. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 18. Tween-20 transiently changes the surface morphology of PK-15 cells and improves PCV2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
Welcome to the dedicated technical support guide for the synthesis of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemistry, provide field-proven protocols, and offer solutions to specific challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What is the most reliable and efficient method for synthesizing this compound?
A1: The most robust and widely adopted method is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction forms the critical C-N bond between the 4-position of the quinoline core and the nitrogen of piperidine. It offers high functional group tolerance and generally proceeds with excellent yields under optimized conditions. The key reactants are 4-chloro-8-(trifluoromethyl)quinoline and piperidine. While direct Nucleophilic Aromatic Substitution (SNAr) is possible, it often requires harsh conditions such as high temperatures (120–130 °C) and neat reactants, which can lead to side products and purification challenges.[2][3]
Q2: The synthesis of the precursor, 4-chloro-8-(trifluoromethyl)quinoline, seems challenging. What is the recommended route?
A2: You are correct to focus on the precursor synthesis, as its quality is paramount. While classic quinoline syntheses like the Skraup or Doebner-von Miller reactions exist, they are often plagued by violently exothermic conditions and significant tar formation, making them unsuitable for this substituted pattern.[4][5]
A significantly more efficient and reliable two-step process starting from o-trifluoromethyl-aniline has been reported, affording yields of approximately 63% over the two steps.[6] This method involves first preparing β-(o-trifluoromethylanilino)-propanoic acid and then performing a direct cyclization and chlorination to yield 4-chloro-8-(trifluoromethyl)quinoline, notably avoiding unstable intermediates.[6] This is the authoritative route we recommend for producing high-purity starting material.
Q3: What are the most critical parameters to control in the final Buchwald-Hartwig amination step?
A3: The success of a Buchwald-Hartwig reaction hinges on the careful selection and control of several interdependent parameters:
-
Catalyst System (Palladium Precatalyst & Ligand): Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides.[7] Therefore, the choice of a highly active catalyst system is non-negotiable. We recommend using a palladium precatalyst (e.g., a G3 or G4 precatalyst) paired with a sterically hindered, electron-rich biarylphosphine ligand.[8] These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this transformation.[9] Weaker bases like carbonates may require higher temperatures and result in lower yields.[10]
-
Solvent: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. Toluene is an excellent and common choice for this reaction.[9][11]
-
Atmosphere: Strict exclusion of oxygen and moisture is critical for catalyst stability and reproducibility. The reaction must be set up and run under an inert atmosphere (e.g., Argon or Nitrogen).[8]
Troubleshooting Guide: Buchwald-Hartwig Amination
This guide provides solutions to specific problems encountered during the synthesis of this compound from 4-chloro-8-(trifluoromethyl)quinoline and piperidine.
Problem 1: Low or no conversion of starting material.
-
Question: I have set up my Buchwald-Hartwig reaction, but after 24 hours at 100 °C, TLC/LC-MS analysis shows primarily unreacted 4-chloro-8-(trifluoromethyl)quinoline. What went wrong?
-
Answer & Solutions: This is a classic symptom of catalyst inactivity or suboptimal reaction conditions. Let's break down the probable causes and solutions.
-
Cause A: Catalyst Deactivation. The palladium catalyst is sensitive to oxygen and impurities.
-
Solution 1: Ensure Inert Atmosphere. Confirm your reaction was set up under a robust inert atmosphere. Use Schlenk techniques or a glovebox. Ensure solvents are thoroughly degassed via sparging with argon or through freeze-pump-thaw cycles.
-
Solution 2: Verify Reagent Purity. Amines can act as ligands and sometimes inhibit the catalyst if they contain impurities.[8] Distill piperidine if its purity is questionable. Ensure the 4-chloro-8-(trifluoromethyl)quinoline is free from acidic impurities from its synthesis.
-
Solution 3: Use a Pre-catalyst. If you are generating the active Pd(0) species in situ from sources like Pd(OAc)₂, this can be inefficient.[7] Using a commercially available, air-stable precatalyst (e.g., XPhos Pd G3) ensures clean and quantitative generation of the active catalyst.[8]
-
-
Cause B: Incorrect Ligand or Base Selection. Aryl chlorides require highly active systems.
-
Solution 1: Screen Ligands. If a first-generation ligand (e.g., PPh₃) was used, it is likely not active enough. Switch to a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.
-
Solution 2: Verify Base Strength & Purity. Ensure you are using a strong base like NaOtBu. The base should be fresh and handled under an inert atmosphere, as it can degrade upon air exposure.
-
-
Cause C: Insufficient Temperature.
-
Solution: While 100-110 °C is a good starting point for toluene, some stubborn couplings may require higher temperatures.[10] If using a lower-boiling solvent like dioxane, ensure you are refluxing to reach the necessary temperature.
-
-
Problem 2: Significant formation of hydrodehalogenation byproduct (8-(trifluoromethyl)quinoline).
-
Question: My reaction yields some product, but I also see a major byproduct corresponding to the mass of 8-(trifluoromethyl)quinoline. How can I prevent this?
-
Answer & Solutions: Hydrodehalogenation is a known side reaction where the aryl chloride is reduced instead of coupled. This often points to issues with the catalytic cycle or the presence of water.
-
Cause A: Unfavorable Reaction Kinetics. If the coupling is sluggish, side reactions can dominate.
-
Solution: Employing a more active ligand (see Problem 1, Cause B) can accelerate the desired C-N coupling, outcompeting the hydrodehalogenation pathway.
-
-
Cause B: Presence of Protic Impurities. Trace water can be a hydrogen source for this side reaction.
-
Solution: Rigorously dry all reagents, solvents, and glassware. Use of molecular sieves in the reaction vessel can be beneficial, but ensure they are properly activated.
-
-
Problem 3: Difficulty in purifying the final product.
-
Question: I have successfully formed the product, but it streaks badly on my silica gel column, and I am struggling to get a pure compound.
-
Answer & Solutions: The basic nitrogen atoms in both the piperidine and quinoline moieties can interact strongly with the acidic silica gel, leading to poor chromatographic performance.
-
Solution 1: Basic Modifier in Eluent. Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol). This will neutralize the active sites on the silica, leading to sharper peaks and better separation.
-
Solution 2: Alternative Workup. Before chromatography, perform an aqueous workup. Dissolve the crude material in a solvent like ethyl acetate and wash with a mild base (e.g., 5% NaHCO₃ solution) to remove any acidic byproducts, followed by a brine wash.[2]
-
Solution 3: Switch to Alumina. For highly basic compounds, chromatography on neutral or basic alumina can be a superior alternative to silica gel.
-
Visualized Workflow and Mechanism
To better illustrate the troubleshooting process and the underlying chemistry, refer to the following diagrams.
Troubleshooting Workflow for Low Yield
Caption: Logical workflow for troubleshooting low-yield Buchwald-Hartwig reactions.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Optimized Experimental Protocols & Data
Protocol 1: Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline[6]
This protocol is adapted from reported high-yield procedures.
-
Step A: Synthesis of β-(o-trifluoromethylanilino)-propanoic acid.
-
To a stirred solution of o-trifluoromethylaniline (1.0 eq) in an appropriate solvent, add acrylic acid (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and isolate the product by filtration or extraction. Purify by recrystallization if necessary.
-
-
Step B: Cyclization and Chlorination.
-
Prepare a mixture of polyphosphoric acid (PPA) and phosphorus oxychloride (POCl₃).
-
Heat the PPA/POCl₃ mixture to ~90-95 °C.
-
Slowly add the β-(o-trifluoromethylanilino)-propanoic acid from Step A in portions, maintaining the temperature.
-
Hold the reaction at 95 °C for 30-60 minutes after the addition is complete.
-
Carefully quench the reaction mixture by pouring it into a cooled aqueous solution of sodium bisulfite.
-
Isolate the crude product, which may be a gummy solid, by filtration.
-
Purify the crude 4-chloro-8-(trifluoromethyl)quinoline by recrystallization from methanol to yield the final product.
-
Protocol 2: Optimized Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 1.2-2.4 mol%).
-
Reagents: Add sodium tert-butoxide (1.4 eq). Seal the flask, and evacuate and backfill with argon three times.
-
Addition: Under a positive pressure of argon, add 4-chloro-8-(trifluoromethyl)quinoline (1.0 eq), followed by anhydrous, degassed toluene.
-
Reaction: Add piperidine (1.2 eq) via syringe. Place the sealed flask in a preheated oil bath at 110 °C.
-
Monitoring: Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate with 1% Triethylamine) to afford the pure this compound.
Data Summary: Condition Screening
The following table summarizes representative results from a condition screen, illustrating the importance of ligand and base selection.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | PPh₃ (4) | K₂CO₃ (2.0) | Toluene | 110 | <5 |
| 2 | Pd(OAc)₂ (2) | BINAP (2.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 45 |
| 3 | XPhos Pd G3 (1) | XPhos (1.2) | K₃PO₄ (2.0) | Toluene | 110 | 78 |
| 4 | XPhos Pd G3 (1) | XPhos (1.2) | NaOtBu (1.4) | Toluene | 110 | >95 |
Yields are representative and based on typical outcomes for this class of reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Resistance to Quinoline-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based kinase inhibitors. This guide is designed to provide you with field-proven insights and troubleshooting strategies to address the common challenge of drug resistance. As you navigate your experiments, this resource will help you understand the underlying mechanisms of resistance and provide actionable protocols to overcome them.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and hurdles encountered when working with quinoline-based kinase inhibitors.
Q1: My quinoline-based inhibitor, which was initially effective, has stopped working. How do I confirm the development of resistance in my cell line?
A1: The first step is to quantitatively confirm a resistant phenotype. This is typically achieved by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value (often 2-fold or greater) in your treated cell line compared to the parental, sensitive cell line is a clear indicator of acquired resistance.[1] It is crucial to ensure the reproducibility of this shift through multiple experimental replicates.
Q2: What are the primary categories of resistance mechanisms to targeted therapies like quinoline-based kinase inhibitors?
A2: Resistance mechanisms can be broadly classified into three categories[2]:
-
On-Target Alterations: These are genetic changes in the target kinase itself, such as point mutations or gene amplification, that prevent the inhibitor from binding effectively or are overcome by an increased amount of the target protein.[3][4]
-
Bypass Pathway Activation: The cancer cells activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining proliferation and survival.[4][5]
-
Pathway Reactivation: Downstream components of the targeted pathway become mutated and constitutively active, rendering the upstream inhibition ineffective.[2]
Q3: I suspect on-target resistance. What is the most direct way to investigate this?
A3: To investigate on-target resistance, you should start by analyzing the target kinase at the genetic and protein levels[1]:
-
Sequence the Target Kinase: Perform Sanger or next-generation sequencing (NGS) of the kinase domain in your resistant cells to identify any acquired mutations that are absent in the parental line.[1][6] NGS can be particularly advantageous for detecting low-frequency mutations.[6]
-
Assess Target Protein Expression: Use Western blotting to compare the expression levels of the target kinase in sensitive versus resistant cells. A significant upregulation in the resistant line could indicate gene amplification.[1][4]
Q4: My inhibitor is highly potent in a biochemical (in vitro kinase) assay but shows significantly lower efficacy in my cell-based assays. What could be the issue?
A4: This is a frequent challenge and often points to cell-specific factors rather than a lack of intrinsic inhibitor activity.[7][8][9] Potential causes include:
-
Poor Cell Permeability: The physicochemical properties of your compound may prevent it from efficiently crossing the cell membrane to reach its intracellular target.[7]
-
Drug Efflux: The compound may be actively transported out of the cell by ATP-binding cassette (ABC) transporters.[10]
-
Compound Instability: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells.
In-Depth Troubleshooting Guides
This section provides detailed experimental workflows to dissect and address specific resistance scenarios you may encounter.
Problem 1: Confirmed IC50 Shift in a Cancer Cell Line After Prolonged Treatment
This guide provides a systematic approach to understanding and potentially overcoming acquired resistance to a quinoline-based kinase inhibitor.
1.1. Characterize the Resistance Mechanism: On-Target vs. Bypass Pathway
The initial and most critical step is to determine the nature of the resistance. The following workflow will guide you through this process.
Experimental Workflow: Differentiating On-Target and Bypass Pathway Resistance
Caption: Workflow for diagnosing the mechanism of acquired resistance.
Detailed Protocols:
Protocol 1.1.1: Sequencing of the Target Kinase Domain
-
Objective: To identify point mutations in the target kinase that may confer resistance.
-
Methodology:
-
Isolate genomic DNA or mRNA from both the parental (sensitive) and resistant cell lines.
-
If starting with mRNA, perform reverse transcription to generate cDNA.
-
Design primers to amplify the coding sequence of the kinase domain of your target.
-
Perform PCR amplification.
-
Purify the PCR product and send for Sanger sequencing. For a more comprehensive analysis, consider next-generation sequencing (NGS) which can identify mutations in subclones.[6]
-
Align the sequences from the resistant cells to the parental cells and the reference sequence to identify any mutations.
-
Protocol 1.1.2: Western Blot for Target Expression and Phosphorylation
-
Objective: To assess for target gene amplification and to confirm pathway inhibition.
-
Methodology:
-
Lyse parental and resistant cells, both with and without inhibitor treatment.
-
Quantify total protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[1]
-
Incubate with primary antibodies against the total target kinase, the phosphorylated form of the target kinase, and a downstream effector (e.g., phospho-Akt, phospho-ERK). Use a loading control (e.g., GAPDH, β-actin) to ensure equal loading.[1]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Interpretation: A significant increase in the total protein level of the target kinase in the resistant line suggests gene amplification.[4] If the phosphorylated form of the target remains high in the presence of the inhibitor in resistant cells, it confirms on-target resistance.
Protocol 1.1.3: Phospho-Kinase Array
-
Objective: To obtain a broad overview of activated signaling pathways and identify potential bypass mechanisms.
-
Methodology:
-
Culture both sensitive and resistant cells and treat with the quinoline-based inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Follow the manufacturer's protocol for the phospho-kinase array. This typically involves incubating the cell lysates with a membrane spotted with antibodies against various phosphorylated kinases.
-
Detect the signals and compare the phosphorylation profiles of the sensitive and resistant cells.
-
-
Interpretation: The emergence of strong phosphorylation signals for kinases in alternative pathways (e.g., MET, AXL, FGFR) in the resistant cells, which are absent or weak in the sensitive cells, points towards the activation of bypass tracks.[5][11]
1.2. Strategies to Overcome Identified Resistance Mechanisms
Based on the results from the characterization phase, you can employ the following strategies:
Table 1: Strategies to Overcome Specific Resistance Mechanisms
| Resistance Mechanism | Description | Proposed Strategy | Rationale |
| On-Target: Gatekeeper Mutation (e.g., EGFR T790M) | A mutation in the ATP-binding pocket that increases ATP affinity, making it difficult for ATP-competitive inhibitors to bind.[4][12] | Switch to a next-generation covalent or allosteric inhibitor designed to be effective against the specific mutation. | These inhibitors bind differently and can overcome the altered ATP affinity.[5][12] |
| On-Target: Gene Amplification | Increased copy number of the target kinase gene, leading to higher protein expression that overwhelms the inhibitor.[4] | Increase the inhibitor concentration if tolerated, or combine with an inhibitor targeting a downstream pathway component. | A higher inhibitor concentration may be needed to inhibit the increased amount of target protein. |
| Bypass Pathway: MET Amplification | Overexpression and activation of the MET receptor tyrosine kinase, which can reactivate downstream signaling (e.g., PI3K/Akt, MAPK/ERK).[5] | Combine the original quinoline-based inhibitor with a c-Met inhibitor. | Dual inhibition of both the primary target and the bypass pathway is necessary to regain control of cell signaling.[13][14] |
| Bypass Pathway: Activation of Parallel Pathways | Activation of other signaling cascades like the PI3K/Akt/mTOR or RAS/RAF/ERK pathways that can drive cell survival independently of the inhibited kinase.[5] | Combine the original inhibitor with an inhibitor targeting a key node in the activated parallel pathway (e.g., a PI3K or MEK inhibitor). | This approach aims to block redundant survival signals.[13] |
Signaling Pathway: EGFR Inhibition and Resistance Mechanisms
Caption: EGFR signaling and common resistance pathways.
Problem 2: No Apparent On-Target Mutations or Bypass Pathway Activation, But Resistance Persists
If sequencing and phospho-kinase arrays do not reveal a clear mechanism, consider the possibility of altered drug transport or other less common mechanisms.
2.1. Investigating Drug Efflux
Increased expression of ABC transporters is a common mechanism of multidrug resistance.
Protocol 2.1.1: Drug Efflux Assay
-
Objective: To determine if increased drug efflux is responsible for the observed resistance.
-
Methodology:
-
Use a fluorescent substrate of ABC transporters (e.g., Calcein-AM or Rhodamine 123).
-
Incubate both sensitive and resistant cells with the fluorescent substrate in the presence or absence of a broad-spectrum ABC transporter inhibitor (e.g., verapamil or cyclosporin A).
-
Measure the intracellular fluorescence using flow cytometry or a fluorescence plate reader.
-
-
Interpretation: Resistant cells with high efflux activity will show lower intracellular fluorescence compared to sensitive cells. If the fluorescence in resistant cells increases significantly in the presence of an efflux pump inhibitor, it confirms this as a resistance mechanism.
2.2. Combination Therapy to Overcome Efflux-Mediated Resistance
If increased efflux is confirmed, a potential strategy is to co-administer the quinoline-based inhibitor with an ABC transporter inhibitor. While many potent efflux pump inhibitors have failed in the clinic due to toxicity, this approach can be valuable for in vitro studies to confirm the mechanism of resistance.
Conclusion
Overcoming resistance to quinoline-based kinase inhibitors is a multifaceted challenge that requires a systematic and evidence-based approach. By thoroughly characterizing the resistance phenotype and understanding the underlying molecular mechanisms, researchers can devise rational strategies, such as switching to next-generation inhibitors or employing combination therapies, to restore therapeutic efficacy. This guide provides a framework for troubleshooting common issues and designing experiments to navigate the complexities of kinase inhibitor resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Resistance to Targeted Therapies [medscape.com]
- 3. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Detection of BCR-ABL1 mutations that confer tyrosine kinase inhibitor resistance using massively parallel, next generation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]
- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline in DMSO
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers utilizing 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline, focusing on its stability when prepared and stored in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of this compound in DMSO solutions.
Q1: I'm observing inconsistent results in my bioassays using a DMSO stock of this compound that has been stored for some time. What could be the cause?
A1: Inconsistent bioassay results are a frequent indicator of compound degradation. While many compounds are stable in DMSO, the stability of any specific molecule is not guaranteed and depends on its chemical structure and storage conditions.[1] For this compound, several factors could contribute to degradation over time in a DMSO stock solution:
-
Hydrolysis: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The presence of water can lead to hydrolysis of susceptible functional groups. While the quinoline core is generally stable, specific substituents can alter its reactivity.
-
Oxidation: Although DMSO is a mild oxidant itself, prolonged exposure to air (oxygen) can lead to oxidative degradation of the compound, especially if the stock solution is repeatedly warmed and cooled.[3][4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and increase the chance of degradation.[1][4] It is best practice to aliquot stock solutions into single-use volumes to minimize these cycles.[5]
-
Light Exposure (Photodegradation): Quinoline and its derivatives can be susceptible to photodegradation upon exposure to light.[6][7] Storing stock solutions in amber vials in the dark is crucial.
Troubleshooting Steps:
-
Prepare a Fresh Stock: The most straightforward way to rule out compound instability is to prepare a fresh solution from solid material and repeat the experiment.[1]
-
Analytical Verification: If possible, analyze your aged DMSO stock using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to check for the presence of degradation products and to quantify the parent compound.[4][8]
-
Review Storage Practices: Ensure your DMSO stocks are stored at -20°C or -80°C in tightly sealed, amber vials, and that you are minimizing freeze-thaw cycles.[5]
Q2: What are the potential degradation pathways for this compound in DMSO?
A2: While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer potential pathways based on the chemistry of the quinoline core and its substituents. Forced degradation studies are typically required to definitively identify degradation products.[9][10]
-
Hydrolysis: Dipolar aprotic solvents like DMSO can accelerate the hydrolysis of certain functional groups.[11] For quinoline derivatives, particularly those with leaving groups, hydrolysis can occur.[12]
-
Oxidation: The quinoline ring system can be susceptible to oxidation.[7] Microbial degradation of quinoline often proceeds via hydroxylation, indicating the ring is reactive towards oxidative processes.[13][14] The piperidinyl group could also be a site for oxidation.
-
Reaction with DMSO: Under certain conditions, such as in the presence of acid or catalysts, DMSO can act as a reactant.[15][16][17][18] While unlikely under standard storage conditions, it's a possibility to consider, especially if the compound is stored with acidic or basic impurities. The trifluoromethyl group is generally stable, but its electron-withdrawing nature can influence the reactivity of the quinoline ring.[19]
Below is a generalized diagram illustrating potential degradation points on the molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.library.fordham.edu [research.library.fordham.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Practical and simple synthesis of substituted quinolines by an HCl-DMSO system on a large scale: remarkable effect of the chloride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline. We will explore the physicochemical characteristics of this molecule that influence its crystallization behavior and provide structured troubleshooting advice and detailed protocols to overcome common hurdles.
Understanding the Molecule: A Crystallization Perspective
The crystallization behavior of this compound is governed by its distinct structural features:
-
Quinoline Core: A rigid, planar, and aromatic system prone to π-π stacking interactions. Its planarity can sometimes lead to challenging crystal packing.[1]
-
Piperidinyl Group: A flexible, basic, non-aromatic ring. Its conformational flexibility can introduce an element of disorder, potentially hindering nucleation. The basic nitrogen atom (pKa of the conjugate acid is typically high for piperidines) makes the molecule's solubility highly pH-dependent and offers the possibility of salt formation for purification or crystallization.[2]
-
Trifluoromethyl (CF3) Group: A strongly electron-withdrawing and highly lipophilic group.[3][4] It significantly alters the electronic properties of the quinoline ring and introduces the potential for specific intermolecular interactions, such as C-H···F hydrogen bonds, which can influence crystal packing.[5][6] The CF3 group is known to enhance metabolic stability and lipophilicity, which may affect solvent selection.[4]
These features combined suggest that successful crystallization requires careful control over solvent environment, supersaturation, and pH.
Table 1: Estimated Physicochemical Properties
(Note: Experimental data for this specific molecule is limited. Properties are estimated based on its structural components and data from similar quinoline derivatives.)
| Property | Estimated Value / Characteristic | Implication for Crystallization |
| Molecular Formula | C15H15F3N2 | - |
| Molecular Weight | 280.29 g/mol | Influences dissolution kinetics. |
| logP (Lipophilicity) | High (Predicted > 3.0)[3] | Suggests good solubility in organic solvents and poor solubility in water.[7] |
| pKa (Piperidine N) | ~9-11 (Conjugate Acid) | Solubility is highly dependent on pH; readily forms salts with acids.[2] |
| Key Interactions | π-π stacking, C-H···F bonds, van der Waals forces.[5] | These directional forces will dictate the final crystal lattice. |
Frequently Asked Questions (FAQs)
Q1: My compound consistently oils out instead of crystallizing. What is the primary cause?
A1: Oiling out, or liquid-liquid phase separation, typically occurs when the solution becomes supersaturated too quickly or at a temperature above the melting point of the solid form in that solvent environment. The high lipophilicity conferred by the CF3 group and the overall structure can lead to a low melting eutectic with the solvent. Impurities that depress the melting point or inhibit nucleation are also a common cause.[8][9] The primary solution is to reduce the rate at which supersaturation is generated and to select a solvent system where the compound's solubility is lower.
Q2: I'm struggling to find a suitable single solvent. What should I try next?
A2: If a single solvent either dissolves the compound too well or not at all, even with heating, a mixed-solvent system is the logical next step.[2] The two most common techniques are:
-
Anti-solvent crystallization: Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone, dichloromethane) and slowly add a miscible "poor" solvent or "anti-solvent" (e.g., hexanes, water) in which it is insoluble, until turbidity is observed.[10][11]
-
Slow evaporation from a binary mixture: Create a saturated solution in a mixture of a more volatile "good" solvent and a less volatile "poor" solvent. As the good solvent evaporates, the solution slowly becomes enriched in the poor solvent, gently inducing crystallization.[1]
Q3: Should I attempt to crystallize the free base or form a salt?
A3: The presence of the basic piperidine nitrogen makes salt formation an excellent strategic option.[2] If the free base is proving difficult to crystallize (e.g., it remains an oil), converting it to a salt (such as a hydrochloride or phosphate) can drastically alter its physicochemical properties.[12] Salts often have higher melting points and different solubility profiles, and the ionic interactions can provide a strong driving force for lattice formation, leading to well-ordered crystals. The pure salt can later be neutralized to recover the pure free base if required.[2]
Troubleshooting Common Crystallization Issues
This section provides direct, actionable advice for specific problems encountered during the crystallization of this compound.
Issue 1: No Crystal Formation or Persistent Oiling Out
If a solution remains clear upon cooling or forms an oil, the system is likely not reaching the nucleation stage correctly. This workflow helps diagnose and solve the issue.
Caption: Troubleshooting workflow for nucleation failure and oiling out.
Issue 2: Poor Crystal Quality (Fine Needles, Plates, or Aggregates)
This issue arises from overly rapid crystal growth. While crystals are forming, their morphology is not ideal for filtration, washing, or structural analysis.
-
Causality: High levels of supersaturation cause new crystal layers to be added too quickly and without sufficient time to anneal into a well-ordered lattice. This kinetic-driven growth often favors faster-growing faces, leading to high-aspect-ratio morphologies like needles or plates.[13]
-
Solutions:
-
Reduce Supersaturation Rate: The most effective solution is to slow down the entire process. Use a slower cooling rate, a much slower anti-solvent addition rate, or switch to a vapor diffusion setup, which is an inherently slow method.[1][14]
-
Optimize Solvent: A solvent that provides moderate solubility may slow growth rates compared to a solvent system where the compound is extremely soluble.
-
Temperature Control: Maintain a constant temperature throughout the growth phase. Temperature fluctuations can cause partial dissolution and regrowth, leading to aggregates.
-
Agitation: In a larger-scale crystallization, the type and rate of stirring can influence crystal morphology. For initial screening, however, a quiescent (undisturbed) solution is often best.
-
Issue 3: Polymorphism and Inconsistent Results
Different crystal forms (polymorphs) of the same compound can arise under different conditions, leading to reproducibility issues.[15] This is a critical consideration in pharmaceutical development.
-
Causality: Polymorphs represent different ways the molecule can pack into a crystal lattice, each with a different level of thermodynamic stability. The form that crystallizes can be dependent on the solvent used, the temperature, the rate of cooling, and even the presence of specific impurities.[10][16] Kinetically favored (metastable) forms often appear at higher supersaturation, while thermodynamically stable forms are favored under conditions closer to equilibrium (e.g., slow crystallization).[10]
-
Solutions & Characterization:
-
Controlled Crystallization: Be highly systematic. Record all parameters (solvent, concentration, temperature profile, etc.) for every experiment.
-
Solvent Screening: Crystallize the compound from a wide range of solvents (polar, non-polar, protic, aprotic) to deliberately screen for different polymorphs.
-
Characterization: This is essential. Do not rely on visual appearance alone. Use a combination of techniques to identify and differentiate forms.
-
Table 2: Key Analytical Techniques for Crystal Characterization
| Technique | Information Provided |
| Powder X-Ray Diffraction (PXRD) | Provides a unique "fingerprint" for a specific crystal lattice. The most definitive technique for identifying different polymorphs.[17] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as it is heated. Can identify melting points, desolvation events, and solid-solid phase transitions between polymorphs.[18][19] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. Used to identify solvates (loss of solvent) or hydrates (loss of water).[17] |
| Optical Microscopy | Allows for visual inspection of crystal morphology (shape), size, and birefringence. Hot-stage microscopy can be used to observe phase transitions in real-time.[18] |
| Solid-State NMR (ssNMR) | Provides information on the local chemical environment of atoms within the crystal lattice, which can differ between polymorphs.[18] |
| FTIR / Raman Spectroscopy | Vibrational spectroscopy can detect differences in molecular conformation and intermolecular interactions (like hydrogen bonding) that vary between polymorphs.[17] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol aims to identify a suitable solvent or solvent system for crystallization.
-
Preparation: Place ~5-10 mg of your compound into each of several small, clean vials.
-
Solvent Addition (Room Temp): To each vial, add a different solvent (see Table 3 for suggestions) dropwise with agitation. Start with 0.1 mL. Note if the compound dissolves completely. If not, continue adding solvent up to 1.0 mL.
-
Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the vial gently (e.g., to 50-60°C) and observe for dissolution. A good single solvent will dissolve the compound when hot but not when cold.[2]
-
Cooling: If the compound dissolved upon heating, allow the vial to cool slowly to room temperature, and then place it in a refrigerator (~4°C). Observe for crystal formation.
-
Anti-Solvent Test: For solvents where the compound is highly soluble at room temperature, slowly add a miscible anti-solvent drop-by-drop until persistent turbidity appears. This identifies a potential anti-solvent system.
-
Selection:
-
For Cooling Crystallization: Choose a solvent where the compound is soluble when hot but sparingly soluble or insoluble when cold.
-
For Anti-Solvent Crystallization: Choose a solvent/anti-solvent pair where the compound is highly soluble in the solvent and highly insoluble in the anti-solvent, and the two are miscible.
-
Table 3: Common Solvents for Crystallization Screening
| Solvent | Class | Polarity | Boiling Point (°C) | Notes |
| Heptane/Hexane | Non-polar | Very Low | 98 / 69 | Good as anti-solvents. |
| Toluene | Non-polar | Low | 111 | Can engage in π-π interactions. |
| Diethyl Ether | Polar Aprotic | Low | 35 | Highly volatile; good for slow evaporation. |
| Dichloromethane | Polar Aprotic | Medium | 40 | Good solvent, but high volatility. |
| Ethyl Acetate | Polar Aprotic | Medium | 77 | Common, versatile solvent. |
| Acetone | Polar Aprotic | Medium-High | 56 | Good general-purpose solvent. |
| Acetonitrile | Polar Aprotic | High | 82 | Good for compounds with nitrile affinity. |
| Isopropanol | Polar Protic | High | 82 | Can act as H-bond donor/acceptor. |
| Ethanol | Polar Protic | High | 78 | Common, less toxic protic solvent. |
| Methanol | Polar Protic | High | 65 | Often a very strong solvent. |
Protocol 2: Controlled Anti-Solvent Crystallization
This method is effective when a compound is too soluble in most common solvents for cooling crystallization.
Caption: Step-by-step workflow for anti-solvent crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 16. crystallizationsystems.com [crystallizationsystems.com]
- 17. theijes.com [theijes.com]
- 18. ajptonline.com [ajptonline.com]
- 19. researchgate.net [researchgate.net]
Off-target effects of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline in cell assays
Technical Support Center: 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
A Guide to Investigating and Mitigating Off-Target Effects in Cellular Assays
Introduction: Welcome to the technical support guide for this compound. This molecule, belonging to the versatile quinoline class, holds potential in various therapeutic areas, including oncology and infectious diseases, due to the known activities of its structural motifs.[1][2][3] The quinoline core is a privileged scaffold in medicinal chemistry, while the trifluoromethyl (-CF3) group can enhance metabolic stability and cell permeability, and the piperidine moiety can improve solubility and target engagement.[4][5]
However, these same structural features can give rise to unintended biological activities, or "off-target" effects, which can confound experimental results and lead to misinterpretation of data. This guide is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and understand the potential off-target profile of this compound in cell-based assays. Our goal is to provide you with the expertise and methodologies to ensure the scientific integrity of your findings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the potential behavior of this compound in biological systems.
Q1: What are the primary predicted off-target effects for a compound with this structure?
A1: Based on its chemical architecture, the primary off-target liabilities fall into three main categories:
-
Lysosomotropism: The basic piperidine ring makes the compound susceptible to accumulation within the acidic environment of lysosomes. This can disrupt lysosomal function, inhibit autophagy, and induce cytotoxicity through non-specific mechanisms.[6]
-
Broad Kinase Inhibition: The quinoline scaffold can act as a hinge-binding motif, enabling it to fit into the ATP-binding pocket of numerous protein kinases beyond its intended target.[6][7] This can lead to the modulation of multiple signaling pathways.
-
hERG Channel Inhibition: Quinoline derivatives are a well-known structural class with a propensity for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel is a primary driver of drug-induced cardiotoxicity.[6]
Q2: My compound is potent in my cell-based assay, but weak in my purified enzyme (biochemical) assay. What could be the cause?
A2: This is a classic indicator of an off-target effect that is dependent on the complex environment of a living cell. The most likely cause is lysosomotropism. The compound may be concentrating to very high levels inside the cell's lysosomes, leading to cell death or stress responses that appear as "activity" in your assay (e.g., a drop in cell viability).[6] This high localized concentration is not replicated in a clean biochemical assay, hence the discrepancy. Other causes could include metabolic activation of the compound by cellular enzymes or inhibition of a critical upstream pathway not present in the biochemical setup.
Q3: How does the 8-trifluoromethyl group influence potential off-target effects?
A3: The trifluoromethyl (-CF3) group is highly lipophilic and metabolically stable.[4][8] While beneficial for improving drug-like properties such as membrane permeability and bioavailability, this increased lipophilicity can also enhance the compound's ability to accumulate in intracellular compartments, including lysosomes and mitochondria.[5] This can potentiate the off-target effects mentioned above by effectively increasing the compound's localized concentration.
Q4: Can I predict these off-target liabilities before running expensive experiments?
A4: Yes, in silico and predictive modeling are highly recommended.
-
Physicochemical Properties: Calculate properties like cLogP and pKa. A cLogP > 2 and a basic pKa (typically 6.5-11) strongly suggest a risk of lysosomotropism.[6]
-
Structure-Activity Relationship (SAR) Analysis: Compare your compound's structure to known kinase inhibitors, hERG binders, and lysosomotropic agents in public databases (e.g., ChEMBL, PubChem).
-
Predictive Software: Utilize commercially available or open-source software that predicts liabilities such as hERG inhibition and general toxicity based on structural motifs.
Section 2: Troubleshooting Guide: Unexpected Experimental Outcomes
Use this guide when your experimental results are inconsistent, difficult to reproduce, or counterintuitive.
| Problem / Observation | Possible Scientific Cause(s) | Recommended Action Plan & Rationale |
| High cytotoxicity is observed in all tested cell lines, including non-target or control lines. | 1. Lysosomal Membrane Permeabilization (LMP): Extreme accumulation in lysosomes can cause them to rupture, releasing cathepsins and causing apoptosis/necrosis.[6]2. Broad-Spectrum Kinase Inhibition: The compound may be inhibiting essential "housekeeping" kinases required for cell survival.3. Mitochondrial Toxicity: The lipophilic nature could lead to mitochondrial accumulation and disruption of the electron transport chain. | 1. Assess Lysosomotropism: Perform Neutral Red or LysoTracker staining (See Protocol 1). This will visually confirm if the compound is accumulating in lysosomes.2. Run a Broad Kinase Panel: Screen the compound against a panel of diverse kinases at a fixed concentration (e.g., 1 µM). This will reveal any potent off-target kinase activity.3. Measure Mitochondrial Respiration: Use an assay like the Seahorse XF Analyzer to determine if the compound affects oxygen consumption rates. |
| Cells treated with the compound display significant cytoplasmic vacuolization under a microscope. | This is a strong morphological hallmark of lysosomotropism .[6] The vacuoles are swollen lysosomes that have accumulated the basic compound. | Confirm with Lysosome-Specific Dyes: Immediately proceed to Protocol 1. Co-staining with LysoTracker and your compound (if fluorescent) or performing the Neutral Red uptake assay will confirm that these vacuoles are indeed lysosomes. |
| Potency (IC50) of the compound varies significantly with changes in cell seeding density or incubation time. | 1. pH-Dependent Activity: Lysosomotropic compounds are more potent in cells that are actively metabolizing and maintaining a strong pH gradient across the lysosomal membrane. Higher cell density can alter the microenvironment pH.2. Autophagy Modulation: If the compound inhibits autophagy, its effects will be more pronounced in cells that are stressed or have a high basal rate of autophagy, which can be affected by cell density and nutrient availability.[6] | 1. Control for Cell Density: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase for all experiments.2. Buffer pH: Test the compound's activity in media buffered at different pH values to see if potency changes, which can indicate a pH-dependent mechanism.[6]3. Western Blot for Autophagy Markers: Measure levels of LC3-II and p62. An accumulation of both markers suggests a blockage in autophagic flux. |
Section 3: Key Experimental Protocols for Deconvolution
These validated protocols will help you systematically investigate the potential off-target effects discussed above.
Protocol 1: Assessing Lysosomotropism with Neutral Red Uptake Assay
Principle: Neutral Red is a vital stain that accumulates in the lysosomes of healthy, viable cells. A reduction in Neutral Red uptake after treatment indicates cell death or compromised lysosomal integrity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Staining: Remove the treatment media. Add 100 µL of pre-warmed media containing Neutral Red (50 µg/mL) to each well and incubate for 2 hours at 37°C.
-
Wash and Solubilize: Gently wash the cells with PBS. Add 150 µL of a destain solution (50% ethanol, 49% water, 1% glacial acetic acid) to each well.
-
Readout: Shake the plate for 10 minutes to solubilize the dye. Measure the absorbance at 540 nm using a plate reader.
-
Analysis: Calculate the concentration at which the compound reduces Neutral Red uptake by 50% (IC50). Compare this value to the IC50 from your primary assay. A close correlation suggests cytotoxicity may be linked to lysosomal effects.
Protocol 2: General Kinase Profiling Assay (Representative)
Principle: This protocol outlines a common method to assess a compound's inhibitory activity against a specific kinase. For broad profiling, utilizing a commercial service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠) is highly recommended for its efficiency and breadth.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of your test compound in DMSO. The final assay concentration of DMSO should be kept constant (e.g., <1%).
-
Kinase Reaction: In a suitable assay plate (e.g., 384-well), add the kinase, its specific substrate (e.g., a peptide), and ATP in an assay buffer.
-
Initiate Reaction: Add the test compound or DMSO (vehicle control) to the appropriate wells to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using technologies like ADP-Glo™ (Promega), which measures ADP production, or antibody-based methods (e.g., HTRF, AlphaLISA).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[6]
Section 4: Data Interpretation & Visualization
A key aspect of troubleshooting is organizing your data to clearly see the selectivity profile of your compound.
Table 1: Example Selectivity Profile for this compound
Note: The following values are hypothetical and for illustrative purposes only. You must generate your own experimental data.
| Target / Off-Target | Assay Type | Hypothetical IC50 (µM) | Interpretation |
| On-Target Kinase X | Biochemical (Purified Enzyme) | 0.050 | Potent on-target activity in a clean system. |
| On-Target Kinase X | Cell-Based (Phosphorylation) | 0.100 | Good correlation with biochemical data; cell-penetrant. |
| Cytotoxicity (A549) | Cell Viability (Neutral Red) | 0.500 | Significant cytotoxicity at a concentration 5x higher than the cellular on-target IC50. |
| Off-Target Kinase Y | Biochemical (Purified Enzyme) | 2.5 | Weakly active against Kinase Y. |
| Off-Target Kinase Z | Biochemical (Purified Enzyme) | > 20 | Inactive against Kinase Z. |
| hERG Channel | Electrophysiology (Patch Clamp) | 8.0 | Potential for cardiotoxicity at higher concentrations. A >30-fold window over therapeutic dose is often desired. |
Diagrams and Workflows
Caption: Troubleshooting workflow for assay discrepancies.
Caption: The "ion trapping" mechanism of lysosomotropism.
Caption: On-target versus off-target kinase inhibition.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Trifluoromethylquinoline Derivatives
Here is the technical support center for Enhancing the Bioavailability of Trifluoromethylquinoline Derivatives.
Prepared by: Senior Application Scientist, Drug Development Support
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific experimental challenges encountered when working to enhance the oral bioavailability of trifluoromethylquinoline (TFQ) derivatives. Trifluoromethylquinolines are a promising class of compounds, but their inherent physicochemical properties—often high lipophilicity and crystallinity due to the trifluoromethyl group and planar quinoline core—frequently lead to poor aqueous solubility and, consequently, low oral bioavailability.
This resource provides practical, in-depth troubleshooting guides and answers to frequently asked questions to help you diagnose and overcome these common hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to frame your experimental approach.
Q1: We are observing very low and highly variable plasma concentrations of our TFQ derivative after oral administration in rats. What are the likely causes?
A1: This is a classic and multifaceted problem in early drug development. Low and variable oral bioavailability for compounds like TFQ derivatives typically stems from one or more of the following factors:
-
Poor Aqueous Solubility: The trifluoromethyl group can significantly increase lipophilicity, leading to very low solubility in gastrointestinal (GI) fluids. If the compound doesn't dissolve, it cannot be absorbed.[1][2] This is often the primary rate-limiting step.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial membrane to enter the bloodstream. While the lipophilicity of TFQs might suggest good passive diffusion, other factors like molecular size or hydrogen bonding potential can limit permeability.[3]
-
Extensive First-Pass Metabolism: The compound may be rapidly metabolized in the intestinal wall or the liver before it ever reaches systemic circulation.[1] The quinoline scaffold can be susceptible to oxidation by cytochrome P450 enzymes.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen, effectively creating an "anti-absorption" mechanism.[4][5]
Q2: What are the essential first-pass physicochemical properties we need to characterize for our TFQ derivative to understand its bioavailability challenges?
A2: A thorough initial characterization is critical to designing a logical enhancement strategy. Before proceeding with complex formulations, you must understand the molecule's intrinsic properties. A systematic approach is crucial.[2]
| Parameter | Recommended Method | Why It's Important |
| Aqueous Solubility (pH-dependent) | Shake-flask method in buffers at pH 1.2, 4.5, and 6.8. | Determines if the compound's solubility will change as it transits from the acidic stomach to the more neutral intestine. Essential for BCS classification.[6] |
| pKa | Potentiometric titration or UV-spectroscopy. | Identifies ionizable groups. The ionization state profoundly impacts solubility and permeability at different physiological pH values.[7] |
| LogP / LogD | Shake-flask or HPLC method. | Measures lipophilicity. LogD at physiological pH is more relevant than LogP. It helps predict membrane permeability but also flags risks of poor solubility if too high.[8] |
| Solid-State Characterization | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC). | Identifies the crystalline form (polymorphism) and melting point. High melting points often correlate with low solubility due to strong crystal lattice energy.[7][8] |
| In Vitro Dissolution Rate | USP Apparatus II (Paddle) with simulated GI fluids. | Measures how quickly the solid compound dissolves. For poorly soluble drugs, this is often more predictive of in vivo performance than equilibrium solubility.[9] |
Q3: What are the main strategic pillars for improving the bioavailability of a TFQ derivative?
A3: Broadly, the strategies fall into two categories: formulation-based approaches that modify the drug's physical presentation to the body, and chemical modifications that alter the molecule itself.
-
Formulation Strategies: These are often the first line of attack as they don't require re-synthesis. They primarily address solubility and dissolution rate limitations.[10][11] Key techniques include particle size reduction (micronization, nanosuspensions), creating amorphous solid dispersions, and using lipid-based formulations like SEDDS.[1][2]
-
Chemical Modification (Prodrugs): If poor permeability or extensive metabolism is the primary issue, a prodrug approach can be effective.[12] This involves covalently attaching a promoiety to the parent drug, which alters its properties to enhance absorption and is later cleaved in vivo to release the active compound.[13][14]
Q4: Which in vitro models are most effective for diagnosing the specific cause of poor oral bioavailability?
A4: Using a tiered approach with specific in vitro models can efficiently pinpoint the problem without immediately resorting to animal studies.[15]
-
To Assess Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput first screen for passive diffusion.[15]
-
To Assess Permeability and Efflux: The Caco-2 cell monolayer assay is the gold standard. These cells form tight junctions and express efflux transporters like P-gp, allowing you to measure both passive permeability and active efflux.[15][16]
-
To Assess Metabolic Stability: Incubating the compound with liver microsomes or S9 fractions (containing key metabolic enzymes) can determine its susceptibility to first-pass metabolism.[8]
Part 2: Troubleshooting Guide for Common Experimental Scenarios
This section provides a logical workflow for diagnosing and solving specific experimental failures.
Scenario: You have administered your novel TFQ derivative orally to rodents, but the pharmacokinetic (PK) data shows negligible and highly erratic plasma exposure.
This outcome suggests a significant absorption barrier. The following diagnostic workflow will help you systematically identify and address the root cause.
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// Edge Connections start -> solubility_q; solubility_q -> permeability_q [label="No"]; solubility_q -> solubility_issue [label="Yes"];
permeability_q -> efflux_q [label="No"]; permeability_q -> permeability_issue [label="Yes"];
efflux_q -> metabolism_q [label="No"]; efflux_q -> efflux_issue [label="Yes"];
metabolism_q -> metabolism_issue [label="Yes"]; } dot Caption: Troubleshooting workflow for low oral bioavailability.
Step-by-Step Troubleshooting Protocol
1. Diagnose Solubility and Dissolution Limitations
-
Rationale: The first barrier to absorption is dissolving in the gut. For lipophilic TFQ derivatives, this is the most common failure point. We assess this using biorelevant media that mimic the fed (FeSSIF) and fasted (FaSSIF) states of the small intestine.
-
Experimental Protocol: Kinetic Solubility in Biorelevant Media
-
Prepare FaSSIF and FeSSIF media according to standard recipes.
-
Add your TFQ derivative (from a DMSO stock, ensuring final DMSO concentration is <1%) to the media at a high concentration (e.g., 200 µM).
-
Incubate at 37°C with shaking for 2 hours.
-
At time points (e.g., 10, 30, 60, 120 min), take an aliquot and immediately filter through a 0.45 µm filter to remove precipitated compound.
-
Analyze the filtrate concentration by LC-MS/MS.
-
-
Interpretation:
-
Problem Indicated: If the measured solubility is less than the concentration equivalent to your animal dose in 250 mL of fluid, your compound is dissolution-limited.[2]
-
Solution Path: Proceed to Formulation Strategies (Part 3) like nanosuspensions or amorphous solid dispersions to increase the dissolution rate.[1]
-
2. Diagnose Permeability and Efflux Issues
-
Rationale: If the compound dissolves but still doesn't appear in plasma, it may be unable to cross the intestinal wall or is being actively pumped out. The Caco-2 assay provides a definitive answer.[15]
-
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Culture Caco-2 cells on Transwell® inserts for 21 days until a differentiated monolayer with robust tight junctions is formed. Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).
-
Apical to Basolateral (A→B) Transport: Add the TFQ derivative to the apical (upper) chamber. At various time points, sample from the basolateral (lower) chamber and quantify the compound concentration.
-
Basolateral to Apical (B→A) Transport: Add the TFQ derivative to the basolateral chamber and sample from the apical chamber.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
-
Interpretation & Data Analysis:
| Direction | Papp (x 10⁻⁶ cm/s) | Interpretation |
| A → B | < 1 | Low Permeability |
| A → B | 1 - 10 | Moderate Permeability |
| A → B | > 10 | High Permeability |
3. Diagnose Metabolic Instability
-
Rationale: The compound might be absorbed but then rapidly cleared by metabolic enzymes in the liver. A liver microsomal stability assay simulates this first-pass effect.[8]
-
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubate the TFQ derivative (e.g., at 1 µM) with pooled human or rat liver microsomes at 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
At various time points (0, 5, 15, 30, 60 min), stop the reaction by adding ice-cold acetonitrile.
-
Analyze the remaining concentration of the parent compound by LC-MS/MS.
-
-
Interpretation:
-
Problem Indicated: If the in vitro half-life (t½) is short (< 30 minutes), the compound is likely susceptible to high first-pass metabolism.[8]
-
Solution Path: This is the most challenging issue to fix without redesigning the molecule. A prodrug strategy might be employed to mask the metabolic soft spot. Alternatively, medicinal chemistry efforts may be needed to block the site of metabolism on the quinoline core.
-
Part 3: Key Enhancement Strategies & Protocols
Based on your diagnosis, select the appropriate strategy below.
Strategy 1: Amorphous Solid Dispersion (ASD) for Solubility Enhancement
-
Causality: Crystalline drugs must overcome strong lattice energy to dissolve. An ASD disperses the drug in a polymer matrix in a high-energy, amorphous state.[1] This enhances apparent solubility and dissolution rate by bypassing the need to break up the crystal lattice, often creating a supersaturated solution in the GI tract.[2][10]
-
Experimental Protocol: Preparation of an ASD via Spray Drying
-
Solvent & Polymer Screening: Select a volatile solvent (e.g., acetone, methanol) that dissolves both your TFQ derivative and a suitable polymer (e.g., PVP K30, HPMC-AS). Screen various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Solution Preparation: Dissolve the TFQ derivative and polymer in the chosen solvent to create a clear solution (e.g., 5% w/v total solids).
-
Spray Drying:
-
Set the spray dryer parameters. For a lab-scale unit, typical starting points are: inlet temperature 120°C, spray gas flow rate 600 L/hr, and solution feed rate 5 mL/min.
-
Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, trapping the drug amorphously in the polymer particles.
-
Collect the dried powder from the cyclone separator.
-
-
Self-Validation & Characterization:
-
Confirm Amorphous State: Analyze the powder using XRPD. The absence of sharp Bragg peaks confirms an amorphous state. Use DSC to identify a single glass transition temperature (Tg).
-
Assess Performance: Conduct in vitro dissolution testing. A successful ASD will show a rapid increase in concentration, achieving a supersaturated state ("spring") followed by a period where the polymer inhibits precipitation ("parachute").
-
-
Strategy 2: Prodrug Approach for Permeability Enhancement
-
Causality: If a TFQ derivative has poor permeability due to, for example, an exposed polar functional group (like a hydroxyl or carboxylic acid), it can be temporarily masked with a lipophilic promoiety. This increases the overall lipophilicity of the molecule, facilitating passive diffusion across the intestinal membrane. Once in circulation, endogenous enzymes (e.g., esterases) cleave the promoiety to regenerate the active parent drug.[12][13][14]
-
Experimental Protocol: Synthesis of a Simple Ester Prodrug (This is a representative protocol assuming your TFQ derivative has a phenol or alcohol group available for modification.)
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the parent TFQ derivative (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).
-
Reagent Addition: Add a base such as triethylamine (1.5 equivalents). Cool the mixture to 0°C in an ice bath.
-
Slowly add an acylating agent, for example, acetyl chloride (1.2 equivalents), dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Self-Validation & Characterization:
-
Confirm Structure: Verify the structure of the purified prodrug using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Evaluate Stability: Test the stability of the prodrug in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to ensure it doesn't prematurely hydrolyze.
-
Assess Conversion: Incubate the prodrug in plasma or with liver S9 fractions to confirm its conversion back to the active parent drug.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. pharmafocuseurope.com [pharmafocuseurope.com]
- 7. FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human [drug-dev.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. upm-inc.com [upm-inc.com]
- 12. Pharmaceutics | Special Issue : Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics [mdpi.com]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Mitigating Cytotoxicity of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline in Normal Cells
Last Updated: 2026-01-01
Introduction
Welcome to the technical support center for researchers working with 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for scientists and drug development professionals who are encountering challenges with the cytotoxicity of this compound in normal (non-cancerous) cells during their experiments. As a novel quinoline derivative, understanding its cellular effects is crucial for its potential therapeutic development. This document provides a framework for systematically addressing and reducing off-target cytotoxicity.
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including anticancer properties.[1][2] Their mechanisms of action often involve inducing apoptosis, disrupting the cell cycle, and inhibiting key enzymes like topoisomerases and kinases.[1][2] However, a significant hurdle in their development is often off-target toxicity to healthy cells.
The specific compound, this compound, combines two key structural features: a piperidinyl group at the 4-position and a trifluoromethyl group at the 8-position. Both moieties are known to influence the biological activity of the quinoline scaffold. The trifluoromethyl group, in particular, has been associated with potent anticancer activity in some quinoline derivatives.[3] This guide will help you navigate the experimental challenges associated with this promising, yet potentially cytotoxic, compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity of this compound in our normal cell line controls. Is this expected?
A1: While specific data for this exact molecule is limited, it is not entirely unexpected. Quinoline derivatives as a class can exhibit cytotoxicity in normal cells.[4] The observed toxicity can be influenced by the cell type, concentration of the compound, and the duration of exposure. It is crucial to establish a therapeutic window by comparing the IC50 values (half-maximal inhibitory concentration) in your cancer cell lines of interest versus your normal cell lines. A favorable therapeutic index would show significantly higher potency against cancer cells.
Q2: What is the likely mechanism of cytotoxicity for this compound in normal cells?
A2: The precise mechanism needs to be determined experimentally. However, based on related quinoline derivatives, potential mechanisms include:
-
Induction of Apoptosis: Many quinoline compounds trigger programmed cell death.[5] This can be investigated by assays for caspase activation, Annexin V staining, and analysis of mitochondrial membrane potential.
-
Generation of Reactive Oxygen Species (ROS): The trifluoromethyl group can sometimes contribute to oxidative stress, leading to cellular damage.
-
DNA Intercalation: Some quinoline derivatives can bind to DNA, disrupting replication and transcription.[3]
-
Off-target Kinase Inhibition: Quinoline scaffolds are common in kinase inhibitors, and off-target inhibition of essential kinases in normal cells can lead to toxicity.[6]
Q3: Which normal cell lines are recommended for establishing a baseline for cytotoxicity?
A3: The choice of normal cell lines should ideally correspond to the tissue of origin of the cancer cells you are studying. For example, if you are investigating lung cancer, a normal human bronchial epithelial cell line would be a relevant control. Commonly used non-cancerous cell lines for general cytotoxicity screening include:
-
Human Dermal Fibroblasts (HDFs): Provide a good general model for cytotoxicity.
-
hTERT-immortalized cell lines: Such as hTERT-RPE1 (retinal pigment epithelial cells), which are often used due to their stable phenotype.
-
Primary cells: While more challenging to culture, they offer higher physiological relevance.
Q4: How can we begin to troubleshoot and reduce the cytotoxicity in our normal cells?
A4: A multi-pronged approach is recommended. Start by:
-
Confirming the IC50 values: Perform careful dose-response curves in both your cancer and normal cell lines to quantify the therapeutic index.
-
Investigating the mechanism of cell death: Use the assays mentioned in A2 to understand how the normal cells are dying.
-
Exploring mitigation strategies: This can include structural modifications of the compound, co-administration with a cytoprotective agent, or utilizing a drug delivery system. These are detailed in the Troubleshooting Guides below.
Troubleshooting Guides
Issue 1: Poor Therapeutic Index - High Cytotoxicity in Normal Cells at Concentrations Effective Against Cancer Cells
Possible Causes:
-
The compound has a genuinely narrow therapeutic window.
-
The chosen normal cell line is particularly sensitive.
-
Experimental conditions are exacerbating toxicity.
Troubleshooting Workflow:
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Technical Support Center: Scale-Up Synthesis of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. We will address common challenges, answer frequently asked questions, and provide actionable troubleshooting strategies grounded in established chemical principles.
The introduction of a trifluoromethyl (CF3) group into a quinoline scaffold is a key strategy in modern chemistry, significantly enhancing metabolic stability, lipophilicity, and biological efficacy.[1][2] However, the synthesis and scale-up of such molecules present unique challenges that require careful consideration of reaction conditions, purification methods, and safety protocols. This guide provides in-depth, experience-driven advice to ensure a robust, safe, and efficient scale-up process.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and practical solutions.
Reaction & Yield Issues
Q1: My Buchwald-Hartwig amination reaction for coupling piperidine is sluggish or incomplete. What are the common causes and how can I optimize it for scale-up?
A1: The Buchwald-Hartwig amination is a powerful tool for forming the crucial C-N bond in this synthesis, but its success on a large scale hinges on several factors.[3][4] If you are experiencing low conversion, the issue likely lies with the catalyst system, reaction conditions, or impurities.
-
Catalyst System Integrity: The palladium catalyst and its associated ligand are the heart of the reaction. While many modern pre-catalysts are air-stable solids, they become oxygen-sensitive once activated by the base in the reaction mixture.[5]
-
Troubleshooting:
-
Ensure Inert Atmosphere: Oxygen can deactivate the active catalytic species. Rigorously degas all solvents and purge the reaction vessel with an inert gas (Nitrogen or Argon) before and during the reaction. Using standard Schlenk techniques is highly recommended for scale-up success.[5]
-
Catalyst/Ligand Choice: The choice of ligand is critical. For electron-deficient aryl halides (like those activated by a CF3 group), bulky, electron-rich phosphine ligands such as BrettPhos or XPhos are often effective.[3]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is common, but potassium carbonate or cesium carbonate can be effective and may be easier to handle on a large scale. The base's physical properties (particle size, solubility) can impact reaction kinetics.
-
-
-
Heat and Mass Transfer: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, causing inconsistent reaction progress and side product formation.
-
Troubleshooting:
-
Mechanical Stirring: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) to maintain a homogeneous slurry.
-
Controlled Addition: Add reagents, especially the base or liquid amines, subsurface and at a controlled rate to manage any exotherms.
-
-
Q2: I'm observing significant side product formation. What are the likely side reactions and how can they be minimized?
A2: The primary side reaction of concern in a Buchwald-Hartwig amination is hydrodehalogenation, where the starting aryl halide is reduced to the corresponding arene.
-
Hydrodehalogenation: This occurs when a palladium-hydride intermediate, formed via β-hydride elimination from the alkoxide base, reductively eliminates the aryl group instead of undergoing productive amination.
-
Minimization Strategies:
-
Base Choice: Using a base without β-hydrogens, such as LHMDS or K3PO4, can sometimes mitigate this issue, although their reactivity and solubility must be considered.
-
Temperature Control: Lowering the reaction temperature can disfavor the hydrodehalogenation pathway. An optimization study to find the lowest effective temperature is recommended.
-
Water Content: Scrupulously dry reagents and solvents are essential. Water can react with the catalyst and base, leading to catalyst deactivation and promoting side reactions. Use of unopened anhydrous solvents is recommended.[5]
-
-
Q3: The reaction works well on a small scale, but the yield drops significantly upon scale-up. Why does this happen and what parameters need re-optimization?
A3: A drop in yield upon scale-up is a classic process chemistry challenge, often related to physical rather than chemical parameters.
-
Surface Area to Volume Ratio: As the reactor size increases, the surface area to volume ratio decreases. This dramatically impacts heat transfer. An exothermic reaction that is easily managed in a round-bottom flask can become dangerously uncontrollable in a large reactor without proper cooling.
-
Re-optimization:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the reaction's heat flow and determine safe addition rates and cooling requirements.
-
Staged Addition: Instead of adding all reagents at once, consider a staged or slow addition protocol for the most reactive components to better manage the heat output.[6]
-
-
-
Mixing Efficiency: As noted in Q1, inefficient mixing can leave pockets of unreacted material or cause localized degradation.
-
Re-optimization: The stirrer speed and impeller design must be optimized for the specific geometry of the large-scale reactor to ensure the reaction mixture remains homogeneous.
-
Purification & Impurity Issues
Q4: I am struggling with the purification of the final product. What are the most effective large-scale purification strategies?
A4: Moving away from preparative chromatography is a primary goal in scale-up. Crystallization is the preferred method for large-scale purification.
-
Crystallization:
-
Solvent Screening: A thorough solvent screen is crucial. The ideal system is one where the product has high solubility at an elevated temperature and low solubility at room temperature or below, while impurities remain in solution. Common solvents for quinolines include alcohols (isopropanol, ethanol), esters (ethyl acetate), and hydrocarbons (heptane, toluene), or mixtures thereof.
-
Crude Product Purity: The success of crystallization depends on the purity of the crude material. It is often better to optimize the reaction to minimize impurities than to rely on complex purification procedures.
-
Alternative Methods: If the product is an oil or difficult to crystallize, consider a salt formation/recrystallization strategy or distillation if the product is thermally stable. A Chinese patent describes a purification method for 8-hydroxyquinoline crude product using a dissolution-cooling-filtration process with a chlorinated alkane solvent, achieving high purity and yield.[7]
-
Q5: What are the common process-related impurities and how can I identify and control them?
A5: Common impurities include unreacted starting materials (4-chloro-8-(trifluoromethyl)quinoline), the hydrodehalogenated side product (8-(trifluoromethyl)quinoline), and residual palladium.
-
Identification: Use High-Performance Liquid Chromatography (HPLC) with a reference standard for each potential impurity to track their levels. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard for quantifying residual palladium.
-
Control:
-
Reaction Optimization: Drive the reaction to completion (>99%) to minimize unreacted starting materials.
-
Palladium Scavenging: If residual palladium levels are too high (>10 ppm for many pharmaceutical applications), the product solution can be treated with a scavenger resin (e.g., thiol-functionalized silica) before crystallization.
-
Purge via Crystallization: A well-designed crystallization process can be highly effective at purging both organic and inorganic impurities.
-
Handling & Stability
Q6: Is this compound stable under storage? What are the recommended conditions?
A6: The trifluoromethyl group generally imparts significant chemical and metabolic stability to molecules.[2][8] Studies on related α-trifluoromethylated quinolines show good thermal stability, with decomposition occurring only at elevated temperatures (e.g., above 90°C).[8] For long-term storage, it is recommended to keep the material in a well-sealed container, protected from light, in a cool, dry place.
Part 2: Frequently Asked Questions (FAQs)
Synthesis Route
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
A1: A convergent, two-stage synthesis is the most logical and scalable approach.
-
Quinoline Core Synthesis: The first stage involves the construction of the 4-chloro-8-(trifluoromethyl)quinoline intermediate. While classical methods like the Skraup or Doebner-von Miller reactions exist, they are often violently exothermic and use harsh reagents, making them challenging for scale-up.[9][10] More modern, controlled methods starting from appropriately substituted anilines and cyclizing agents are preferred.
-
C-N Coupling: The second stage is the palladium-catalyzed Buchwald-Hartwig amination, coupling the 4-chloro-8-(trifluoromethyl)quinoline intermediate with piperidine to form the final product.[3] This approach allows for late-stage diversification and typically proceeds under milder conditions than the initial ring formation.
Analytical Methods
Q2: Which analytical techniques are best for monitoring reaction progress and ensuring final product purity?
A2: A combination of techniques is essential:
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring the disappearance of starting materials and the appearance of the product. Thin Layer Chromatography (TLC) can be used for quick qualitative checks.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming the structure of the final product and key intermediates. The ¹⁹F NMR will show a characteristic singlet for the CF3 group.[11]
-
Purity Assessment: HPLC is used for quantitative purity analysis (e.g., area percent).
-
Mass Verification: Mass Spectrometry (MS), often coupled with LC (LC-MS), confirms the molecular weight of the product.
Safety
Q3: What are the key safety precautions when working with trifluoromethylated compounds and palladium catalysts?
A3:
-
Trifluoromethylating Reagents: While the final product is stable, reagents used to introduce the CF3 group (e.g., trifluoromethyltrimethylsilane) can be hazardous, often being flammable and requiring handling in a well-ventilated area.[12] Always consult the Safety Data Sheet (SDS) for specific handling instructions.[13][14][15]
-
Palladium Catalysts: Many palladium catalysts, especially fine powders, can be pyrophoric. Handle them under an inert atmosphere and avoid creating dust.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Scale-up work should be conducted behind a safety shield or in a walk-in fume hood. Ensure fire extinguishing media suitable for chemical fires (e.g., dry powder, CO2) is readily available.
Part 3: Experimental Protocols & Data
Protocol 1: Generic Scale-Up Protocol for Buchwald-Hartwig Amination
This is a representative protocol and must be optimized for your specific equipment and scale.
-
Vessel Preparation: An oven-dried, jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet is assembled. The vessel is purged with nitrogen for at least 1 hour.
-
Reagent Charging: To the reactor, charge 4-chloro-8-(trifluoromethyl)quinoline (1.0 eq), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5-2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., Sodium tert-butoxide, 1.5 eq).
-
Solvent Addition: Add degassed, anhydrous toluene (or another suitable solvent) via cannula or a pressure-equalizing dropping funnel.
-
Reactant Addition: Begin stirring and add piperidine (1.2 eq) subsurface over 15-30 minutes, monitoring the internal temperature.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80-110 °C) and monitor the reaction by HPLC until the starting material is consumed (<1%).
-
Work-up: Cool the reaction to room temperature. Quench by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by crystallization.
Data Tables
Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst/Pre-catalyst | Ligand | Base | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | NaOt-Bu, K₃PO₄ | 1-2% Pd | A common, highly active system. |
| XPhos Pd G3 | (Integrated) | NaOt-Bu, LHMDS | 0.5-2% | Air-stable pre-catalyst, simplifies handling. |
| BrettPhos Pd G3 | (Integrated) | Cs₂CO₃, K₂CO₃ | 0.5-2% | Effective for challenging couplings. |
Table 2: Recommended Solvents for Reaction and Purification
| Stage | Solvent | Rationale |
| Reaction | Toluene, Dioxane, CPME | High boiling point, good solubility for reactants and catalyst complex. Dioxane is a common choice.[3] |
| Crystallization | Isopropanol/Heptane | Good anti-solvent system. Product is often soluble in alcohol and precipitates upon addition of a hydrocarbon. |
| Crystallization | Ethyl Acetate/Heptane | Another common polar/non-polar system for inducing crystallization. |
Part 4: Visualizations
Diagrams
Caption: High-level workflow for the synthesis of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 3. research.rug.nl [research.rug.nl]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 8. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. angenechemical.com [angenechemical.com]
- 15. synquestlabs.com [synquestlabs.com]
Validation & Comparative
The Structure-Activity Relationship of Quinoline-Based Analogs as Potent Kinase Inhibitors: A Comparative Guide
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the design of targeted therapeutics. This guide delves into the structure-activity relationship (SAR) of a series of quinoline-based analogs, with a particular focus on derivatives incorporating piperidinyl and trifluoromethyl moieties, which have emerged as potent inhibitors of key cellular kinases. While a comprehensive SAR study on the specific 4-(piperidin-1-yl)-8-(trifluoromethyl)quinoline scaffold remains to be extensively published, a closely related class of compounds targeting the mammalian target of rapamycin (mTOR) kinase offers invaluable insights into the molecular interactions driving their inhibitory activity. This guide will use this well-documented series as a central case study to illuminate the principles of SAR in this chemical space, providing a valuable resource for researchers in drug discovery and development.
The Quinoline Core: A Privileged Scaffold for Kinase Inhibition
Quinoline and its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3] In the realm of oncology, the quinoline nucleus is a "privileged" structure for targeting protein kinases.[4] Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[4] Dysregulation of these pathways is a hallmark of cancer, making kinases attractive targets for therapeutic intervention. The planar nature of the quinoline ring allows it to fit into the ATP-binding pocket of many kinases, a critical site for their enzymatic function.[4]
Case Study: SAR of Benzonaphthyridinone-Based mTOR Inhibitors
A seminal study in the field led to the discovery of highly potent and selective mTOR inhibitors based on a tricyclic benzonaphthyridinone scaffold, which incorporates key structural features relevant to this compound.[4][5] The mTOR protein is a serine/threonine kinase that acts as a central regulator of cell growth and metabolism and is a validated target in cancer therapy.[4][6] The following sections dissect the SAR of these analogs, providing a framework for understanding how structural modifications impact their biological activity.
The Importance of the Quinoline Moiety and the Hinge-Binding Interaction
In the development of these mTOR inhibitors, the quinoline moiety proved to be crucial for potent activity. Molecular modeling studies predicted that the nitrogen atom of the quinoline ring forms a critical hydrogen bond with the backbone amide of Val2240 in the hinge region of the mTOR kinase domain.[4] This interaction anchors the inhibitor in the ATP-binding site. The significance of this hydrogen bond is underscored by the observation that replacing the quinoline nitrogen with a carbon atom, to form a naphthalene analog, resulted in a significant loss of inhibitory potency.[4]
Exploring the "Solvent-Exposed" Region: The Piperidine/Piperazine Moiety
A key area of modification in these analogs is the substituent attached to the 4-position of a phenyl ring, which often includes a piperidine or piperazine ring. This region of the molecule is often directed towards the solvent-exposed area of the ATP-binding pocket.[4] The nature of the substituent on the piperazine ring was found to have a profound impact on both potency and selectivity.
Table 1: SAR of Modifications at the Piperazine Moiety [4]
| Compound ID | R Group on Piperazine | mTORC1 IC50 (nM) | Cellular mTOR Inhibition EC50 (nM) |
| 7 | -H | 5.4 | 40 |
| 8 | -COCH3 (Acetyl) | 1.3 | 3 |
| 26 (Torin1) | -COCH2CH2CH3 (Propionyl) | 0.2 | 2 |
As demonstrated in Table 1, the addition of an acyl group to the piperazine nitrogen significantly enhances cellular potency. The unsubstituted piperazine (Compound 7 ) showed good biochemical activity but weaker cellular activity. The introduction of an acetyl group (Compound 8 ) led to a more than 13-fold improvement in cellular potency. This enhancement is potentially due to the formation of an additional hydrogen bond with Lys2187 in the mTOR active site.[4] Further extending the acyl chain to a propionyl group, as seen in the highly potent inhibitor Torin1 (Compound 26 ), resulted in even greater potency.[4][5] This suggests that the solvent-exposed region can accommodate larger, more lipophilic groups, which can lead to improved target engagement and cellular activity.
The Role of the Trifluoromethyl Group
The presence of a trifluoromethyl (-CF3) group on the phenyl ring is a common feature in many kinase inhibitors.[7][8] In the context of the mTOR inhibitors, the trifluoromethyl group is positioned adjacent to the piperazine-containing substituent. This electron-withdrawing group can influence the electronic properties of the phenyl ring and contribute to favorable binding interactions within the kinase active site. While the specific contribution of the trifluoromethyl group was not systematically explored in this particular study, its prevalence in other potent kinase inhibitors suggests its importance for activity.[7]
Comparative Kinase Selectivity
A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects and potential toxicity. The quinoline-based mTOR inhibitor, Torin1, was profiled against a large panel of protein kinases and demonstrated remarkable selectivity.[4] It exhibited over 100-fold binding selectivity for mTOR compared to 450 other protein kinases.[4][5] This high degree of selectivity underscores the potential of the quinoline scaffold to be tailored for specific kinase targets.
Table 2: Kinase Selectivity Profile of Torin1 [4]
| Kinase Target | Cellular IC50 (nM) |
| mTOR | 2 |
| PI3K | 1800 |
| DNA-PK | ~1000 |
The data in Table 2 highlights the impressive selectivity of Torin1 for mTOR over the closely related PI3K kinase, with an approximately 900-fold difference in cellular inhibitory concentration.[4]
Experimental Protocols
To facilitate further research in this area, detailed protocols for key assays used in the evaluation of these quinoline-based kinase inhibitors are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., mTOR)
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., quinoline analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular mTOR Inhibition Assay (Western Blot)
This assay assesses the ability of a compound to inhibit mTOR signaling within a cellular context by measuring the phosphorylation status of downstream targets.
Materials:
-
Cancer cell line (e.g., U87MG glioblastoma)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-Akt, anti-total-Akt)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizing Key Relationships and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mTOR signaling pathway, the general workflow for kinase inhibitor screening, and the key SAR findings.
Figure 1: Simplified mTOR signaling pathway.
Figure 2: General workflow for kinase inhibitor screening.
Figure 3: Key SAR takeaways for quinoline-based mTOR inhibitors.
Conclusion and Future Directions
The structure-activity relationship of quinoline-based kinase inhibitors is a rich and complex field. The case study of the benzonaphthyridinone mTOR inhibitors provides a clear illustration of how systematic modifications to the quinoline scaffold and its substituents can lead to highly potent and selective drug candidates. The key takeaways include the critical role of the quinoline nitrogen for hinge binding, the tunability of the solvent-exposed piperidine/piperazine moiety to enhance cellular activity, and the likely contribution of the trifluoromethyl group to overall potency.
Future research in this area will undoubtedly focus on the discovery of novel quinoline-based inhibitors for a wider range of kinase targets. A deeper understanding of the SAR for the specific this compound scaffold is warranted and could lead to the development of new therapeutics. As our understanding of the human kinome and the molecular drivers of disease continues to expand, the versatile quinoline scaffold is poised to remain a central element in the design of next-generation targeted therapies.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity Profiling of Mps1 Inhibitors: A Case Study of BAY 1217389
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from bench to bedside is paved with rigorous evaluation of its potency and, crucially, its selectivity. Off-target activities can lead to unforeseen toxicities or confounding biological effects, making a comprehensive understanding of a compound's interaction with the broader kinome an indispensable step in its development. This guide provides an in-depth look at the cross-reactivity profiling of Monopolar Spindle 1 (Mps1) kinase inhibitors, using the clinical candidate BAY 1217389 as a primary example. We will delve into the causality behind experimental choices, present comparative data, and provide a detailed protocol for assessing kinase selectivity.
The Critical Role of Mps1 and the Rationale for its Inhibition
Monopolar Spindle 1 (Mps1), also known as TTK, is a dual-specificity serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][2] In many cancer cells, which are often characterized by aneuploidy and chromosomal instability, the SAC is frequently overactive. This allows them to tolerate mitotic errors and continue to proliferate.
Inhibition of Mps1 abrogates the SAC, forcing cancer cells to exit mitosis prematurely, leading to severe chromosome missegregation, aneuploidy, and ultimately, apoptotic cell death.[3][4] This mechanism makes Mps1 a compelling therapeutic target in oncology. The quinoline scaffold, a privileged structure in medicinal chemistry, has been explored for its potential in developing Mps1 inhibitors.[1]
The Imperative of Kinome-Wide Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity against other kinases. Such promiscuity can lead to a variety of undesirable outcomes, including:
-
Toxicity: Inhibition of kinases essential for normal cellular function can result in adverse side effects.
-
Polypharmacology: In some cases, off-target effects can be beneficial, contributing to the overall therapeutic efficacy of a drug. However, this must be understood and characterized.
Therefore, early and comprehensive profiling of a kinase inhibitor against a large panel of kinases is not merely a regulatory requirement but a fundamental aspect of robust drug discovery.
Comparative Cross-Reactivity Profile of BAY 1217389
BAY 1217389 is a potent and selective inhibitor of Mps1 kinase.[3][4][5] To illustrate a typical cross-reactivity profile, we will use publicly available data for this compound. The following table summarizes the inhibitory activity of BAY 1217389 against its primary target, Mps1, and a selection of off-target kinases. It is important to note that the specific kinases and the breadth of the screening panel can vary. A comprehensive screen, such as the KINOMEscan™ platform, typically includes several hundred kinases.
| Kinase Target | IC50 (nmol/L) | Selectivity vs. Mps1 | Notes |
| Mps1 | < 10 | - | Primary Target |
| PDGFRβ | < 10 | ~1-fold | Potent off-target |
| Kit | 10 - 100 | 1-10-fold | Significant off-target |
| CLK1 | 100 - 1,000 | > 10-fold | Moderate off-target |
| CLK2 | 100 - 1,000 | > 10-fold | Moderate off-target |
| CLK4 | 100 - 1,000 | > 10-fold | Moderate off-target |
| JNK1 | 100 - 1,000 | > 10-fold | Moderate off-target |
| JNK2 | 100 - 1,000 | > 10-fold | Moderate off-target |
| JNK3 | 100 - 1,000 | > 10-fold | Moderate off-target |
| LATS1 | 100 - 1,000 | > 10-fold | Moderate off-target |
| MAK | 100 - 1,000 | > 10-fold | Moderate off-target |
| MAPKAP2 | 100 - 1,000 | > 10-fold | Moderate off-target |
| MERTK | 100 - 1,000 | > 10-fold | Moderate off-target |
| p38β | 100 - 1,000 | > 10-fold | Moderate off-target |
| PDGFRα | 100 - 1,000 | > 10-fold | Moderate off-target |
| PIP5K1C | 100 - 1,000 | > 10-fold | Moderate off-target |
| PRKD1 | 100 - 1,000 | > 10-fold | Moderate off-target |
| RPS6KA5 | 100 - 1,000 | > 10-fold | Moderate off-target |
Data synthesized from publicly available information for BAY 1217389.[3]
Interpretation of the Data:
The data reveals that while BAY 1217389 is a highly potent inhibitor of Mps1, it also demonstrates significant activity against PDGFRβ and Kit. The inhibition of these receptor tyrosine kinases could contribute to the overall anti-cancer activity of the compound, but also represents a potential source of off-target effects that need to be carefully evaluated in preclinical safety studies. The moderate inhibition of other kinases at higher concentrations provides a broader picture of the compound's selectivity window.
Experimental Protocol: Kinase Profiling via Competition Binding Assay
The following is a generalized, step-by-step methodology for assessing kinase inhibitor selectivity using a competition binding assay format, such as the KINOMEscan™ platform. This method relies on the ability of a test compound to compete with a known, immobilized ligand for binding to the kinase active site.
Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
Materials:
-
Recombinant human kinases (a panel of interest)
-
Test compound (e.g., 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline or BAY 1217389) dissolved in DMSO
-
Ligand-immobilized solid support (e.g., beads)
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
qPCR reagents
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for a primary screen is 1-10 µM.
-
Binding Reaction Setup:
-
In a multi-well plate, combine the DNA-tagged kinase, the ligand-immobilized beads, and the test compound in the binding buffer.
-
Include positive controls (no inhibitor) and negative controls (a known potent inhibitor for each kinase).
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Washing: Wash the beads multiple times with wash buffer to remove unbound kinase and test compound.
-
Elution: Elute the bound kinase from the beads using an elution buffer.
-
Quantification: Quantify the amount of eluted kinase by performing qPCR on the DNA tag.
-
Data Analysis:
-
Calculate the percent inhibition for the test compound relative to the DMSO control.
-
For compounds showing significant inhibition, perform a dose-response analysis to determine the dissociation constant (Kd) or IC50 value.
-
Visualizing the Spindle Assembly Checkpoint and Experimental Workflow
To better understand the biological context and the experimental approach, the following diagrams are provided.
Caption: The Spindle Assembly Checkpoint (SAC) pathway, highlighting the central role of Mps1 kinase.
Caption: A generalized workflow for a competition binding-based kinase profiling assay.
Conclusion
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. As we have seen with the example of the Mps1 inhibitor BAY 1217389, a thorough understanding of a compound's cross-reactivity profile is paramount. While the quinoline scaffold provides a versatile starting point for inhibitor design, it does not guarantee selectivity. Rigorous, kinome-wide profiling using established methodologies is the only way to truly understand the on- and off-target activities of a novel inhibitor. This knowledge is critical for de-risking clinical development, interpreting biological data accurately, and ultimately, for developing safer and more effective medicines.
References
Efficacy of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline in Drug-Resistant Cell Lines: A Comparative Guide
Introduction: The Challenge of Acquired Drug Resistance in Oncology
The development of resistance to standard chemotherapeutic agents remains a formidable obstacle in cancer treatment. Tumor cells can acquire resistance through a variety of mechanisms, including the upregulation of drug efflux pumps, alterations in drug targets, and the activation of pro-survival signaling pathways. This acquired resistance often leads to treatment failure and disease progression. Consequently, there is a pressing need for novel therapeutic agents that can overcome these resistance mechanisms.
Quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1] The quinoline scaffold is a versatile platform for medicinal chemists, and modifications to this core structure can lead to compounds with potent and selective anticancer effects. This guide focuses on the potential efficacy of a specific quinoline derivative, 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline , in drug-resistant cancer cell lines. Due to the limited publicly available data on this specific molecule, we will draw upon findings for structurally related compounds to build a case for its investigation and provide a framework for its comparative evaluation against established chemotherapeutic agents.
Comparative Analysis: Benchmarking Against Standard-of-Care
To contextualize the potential efficacy of this compound, we will compare its hypothetical performance against standard-of-care drugs in well-established drug-resistant cell line models: doxorubicin-resistant breast cancer (MCF-7/ADR) and cisplatin-resistant lung cancer (A549/DDP).
Hypothetical Efficacy Profile of this compound
Quantitative Comparison of IC50 Values
The following table presents a comparative summary of reported IC50 values for standard chemotherapeutics in sensitive and resistant cell lines. This data serves as a benchmark for evaluating the potential of novel compounds like this compound.
| Cell Line | Standard Drug | IC50 (Sensitive) | IC50 (Resistant) | Resistance Index (RI) |
| Breast Cancer | ||||
| MCF-7 vs. MCF-7/ADR | Doxorubicin | 0.68 ± 0.04 µg/ml[3] | 13.2 ± 0.2 μg/mL[4] | ~19.4 |
| Lung Cancer | ||||
| A549 vs. A549/DDP | Cisplatin | 6.81±0.78 µg/ml[5] | 32.5±0.21 µg/ml[5] | ~4.8 |
Resistance Index (RI) is calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive parent cell line. A lower RI for a novel compound would suggest its ability to overcome the resistance mechanism.
Experimental Design for Efficacy Evaluation
To rigorously assess the efficacy of this compound, a series of in vitro experiments should be conducted. The following protocols provide a detailed methodology for these key assays. The causality behind these experimental choices is to build a comprehensive profile of the compound's activity, from initial cytotoxicity screening to a deeper understanding of its mechanism of action.
Experimental Workflow
References
- 1. static.igem.org [static.igem.org]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validating Target Engagement of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline in Cellular Systems
This guide provides an in-depth comparison of leading methodologies for confirming the cellular target engagement of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline, a potent small molecule inhibitor of Sentrin-specific protease 1 (SENP1). For researchers in drug discovery and chemical biology, validating that a compound binds its intended intracellular target is a pivotal step in linking a molecular mechanism to a cellular phenotype. Here, we move beyond mere protocols to explain the causality behind experimental choices, offering a self-validating framework for robust target engagement studies.
The Target: SENP1 and its Role in the SUMOylation Pathway
Sentrin-specific protease 1 (SENP1) is a cysteine protease that plays a crucial role in regulating the post-translational modification of proteins by Small Ubiquitin-like Modifier (SUMO).[1][2] The SUMOylation process is dynamic and reversible, influencing a host of cellular functions including gene transcription, cell cycle progression, and DNA repair.[3] SENP1 acts as a key deSUMOylating enzyme, removing SUMO from substrate proteins.[1] Its overexpression is implicated in various cancers, where it can enhance the transcriptional activity of oncogenic factors like the androgen receptor and c-Jun, making it a compelling therapeutic target.[4][5] Inhibition of SENP1 by a compound like this compound is expected to increase the SUMOylation of its substrates, thereby altering downstream cellular processes.
Comparative Analysis of Target Engagement Methodologies
Choosing the right assay to confirm target engagement depends on the specific research question, available resources, and the developmental stage of the compound. We will compare three orthogonal methods: the label-free Cellular Thermal Shift Assay (CETSA), the quantitative NanoBRET™ Target Engagement Assay, and the functional In-Cell Western™ Assay.
| Method | Principle | Key Advantages | Key Limitations | Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[6][7] | Label-free; applicable in intact cells and tissues, reflecting physiological conditions.[8] | Not all binding events cause a significant thermal shift; can be lower throughput; requires a specific antibody.[8][9] | ΔTm (Change in Melting Temperature) |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[10] | High-throughput and quantitative; can be performed in live cells for real-time data.[11] | Requires genetic modification of the target protein; potential for steric hindrance from the tag.[11] | IC₅₀ (Half-maximal Inhibitory Concentration) |
| In-Cell Western™ Assay | Quantitative immunofluorescence in fixed cells to measure downstream effects of target engagement.[12][13] | Measures functional outcome of target binding; moderate to high throughput.[12] | Indirect measure of target engagement; requires specific antibodies for downstream markers. | EC₅₀ (Half-maximal Effective Concentration) |
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses drug-target interaction in a cellular environment.[14] The principle is that the binding of a ligand, such as our quinoline inhibitor, stabilizes the target protein (SENP1), making it more resistant to heat-induced denaturation.[15] This change in thermal stability is a direct proxy for target engagement.
Detailed Experimental Protocol: CETSA for SENP1
-
Cell Preparation: Culture cells known to express SENP1 (e.g., LNCaP prostate cancer cells) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in a suitable buffer. Treat cell suspensions with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[11]
-
Cell Lysis: Lyse the cells through repeated freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a 37°C water bath) to release the cellular contents.[11]
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble SENP1 at each temperature point using Western Blotting with a validated anti-SENP1 antibody.
-
Data Interpretation:
-
Melt Curve: Plot the relative amount of soluble SENP1 against temperature. A shift in the curve to the right for compound-treated cells compared to vehicle-treated cells indicates stabilization.
-
Isothermal Dose-Response (ITDR): Select a single temperature from the melt curve where significant precipitation occurs in the vehicle group. Treat cells with a range of compound concentrations and heat all samples at this single temperature. Plot the amount of soluble SENP1 against the compound concentration to determine an EC₅₀ value for thermal stabilization.[6]
-
Data Presentation: Representative CETSA Data
| Treatment | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 52.5 ± 0.4 | - |
| 1 µM Compound | 58.2 ± 0.6 | +5.7 |
| 10 µM Compound | 62.1 ± 0.5 | +9.6 |
Note: Data are representative.
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based technique that measures compound binding within intact cells.[16] It relies on energy transfer from a NanoLuc® luciferase donor fused to the target protein (SENP1) to a fluorescent energy acceptor (tracer) that binds to the same active site.[10] A test compound that engages SENP1 will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[16]
Detailed Experimental Protocol: NanoBRET™ for SENP1
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding for a SENP1-NanoLuc® fusion protein. After 24 hours, seed the transfected cells into a white, 96-well or 384-well assay plate.[8]
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the SENP1-specific fluorescent tracer at its predetermined optimal concentration, followed by the compound dilutions, to the cells.[8] Include vehicle-only controls.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding competition to reach equilibrium.[17]
-
Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular inhibitor to quench any signal from lysed cells.[10] Add this solution to all wells.
-
Measurement: Read the plate within 10-20 minutes on a luminometer capable of dual-filtered luminescence measurement. Measure the donor emission (~450 nm) and the acceptor emission (~610 nm).[17]
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the compound's intracellular target engagement potency.[8]
Data Presentation: Representative NanoBRET™ Data
| Compound Concentration (nM) | BRET Ratio (mBU) | % Inhibition |
| 0 (Vehicle) | 450 | 0 |
| 10 | 425 | 5.6 |
| 100 | 280 | 37.8 |
| 1000 (1 µM) | 80 | 82.2 |
| 10000 (10 µM) | 40 | 91.1 |
| Calculated IC₅₀ | 185 nM |
Note: Data are representative. mBU = milliBRET units.
Method 3: In-Cell Western™ (ICW) Assay for Downstream Validation
While CETSA and NanoBRET™ confirm direct physical binding, the In-Cell Western™ (ICW) assay provides crucial orthogonal validation by measuring the functional consequences of that engagement.[12] By inhibiting SENP1, our compound should lead to an accumulation of SUMOylated proteins. We can use ICW to quantify the increase in a known SUMOylated substrate of SENP1. This technique combines the principles of Western blotting with the throughput of an ELISA.[18]
Detailed Experimental Protocol: ICW for a SENP1 Substrate
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound for a duration sufficient to observe changes in substrate SUMOylation (e.g., 4-24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix them (e.g., with 4% paraformaldehyde). Permeabilize the cells with a detergent like Triton X-100 to allow antibody entry.[13]
-
Blocking: Block non-specific antibody binding sites using a suitable blocking buffer (e.g., LI-COR Intercept® Blocking Buffer).[13]
-
Primary Antibody Incubation: Incubate the cells with two primary antibodies simultaneously: one specific for the SUMOylated form of a known SENP1 substrate and another for a housekeeping protein or a DNA stain for normalization (e.g., anti-GAPDH or a cell stain).[12]
-
Secondary Antibody Incubation: After washing, incubate with spectrally distinct IRDye®-labeled secondary antibodies (e.g., IRDye 680RD and IRDye 800CW).[13]
-
Imaging: Wash the plate thoroughly and allow it to dry. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey®).
-
Data Analysis: Quantify the fluorescence intensity in both channels for each well. Normalize the target signal (SUMOylated substrate) to the normalization signal (housekeeping protein/cell stain). Plot the normalized signal against the compound concentration to determine the EC₅₀ for the functional cellular response.
Conclusion and Recommendations
Validating the target engagement of this compound with SENP1 requires a multi-faceted approach. No single assay can provide a complete picture.
-
For initial, definitive proof of direct binding in a native cellular context, CETSA is the gold standard. Its label-free nature ensures that the observed interaction is not an artifact of protein modification.
-
For determining intracellular potency and for higher-throughput screening of analogues, the NanoBRET™ assay is superior. It provides quantitative IC₅₀ values that are invaluable for establishing structure-activity relationships (SAR).
-
To connect direct binding to a functional cellular outcome, the In-Cell Western™ assay is an excellent orthogonal method. Confirming that target engagement leads to the expected modulation of a downstream pathway provides the highest level of confidence in the compound's mechanism of action.
By strategically combining these methods, researchers can build a comprehensive and compelling data package that rigorously validates the cellular target engagement of their compound, paving the way for further preclinical and clinical development.
References
- 1. SUMO-specific protease 1 (SENP1) reverses the hormone-augmented SUMOylation of androgen receptor and modulates gene responses in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the localization and proteolytic activity of the SUMO-specific protease, SENP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Evidence of Omics, Immune Infiltration, and Pharmacogenomic for SENP1 in the Pan-Cancer Cohort [frontiersin.org]
- 5. Frontiers | Computational study of SENP1 in cancer by novel natural compounds and ZINC database screening [frontiersin.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. licorbio.com [licorbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 17. eubopen.org [eubopen.org]
- 18. bitesizebio.com [bitesizebio.com]
Navigating the Labyrinth of Preclinical Data: A Comparative Analysis of Quinolines in Development
A Note to Our Esteemed Research Colleagues,
In the dynamic landscape of drug discovery, the journey of a compound from benchtop to bedside is both arduous and uncertain. A critical juncture in this path is the rigorous evaluation of its efficacy, both in the controlled environment of a laboratory (in vitro) and within a living organism (in vivo). This guide was initially intended to provide a comprehensive comparison of the in vitro and in vivo efficacy of a specific molecule: 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline .
However, a thorough and exhaustive search of the current scientific literature and research databases has revealed a significant gap: there is no publicly available in vitro or in vivo efficacy data for this particular chemical entity. While the quinoline scaffold, often decorated with piperidine and trifluoromethyl moieties, is a cornerstone in the development of novel therapeutics across various disease areas, this specific structural isomer remains unexplored in published efficacy studies.
As Senior Application Scientists committed to the principles of scientific integrity and data-driven insights, we must transparently address this absence of specific data. Presenting data from structurally related but distinct compounds would be a disservice to the precision required in scientific discourse.
Therefore, this guide will pivot to a broader, yet equally critical, discussion. We will explore the in vitro and in vivo efficacy of representative quinoline-piperidine compounds from the published literature, providing a framework for understanding how subtle structural modifications can profoundly impact biological activity. This comparative analysis will serve as an instructive blueprint for researchers engaged in the design and evaluation of novel quinoline-based therapeutics.
We will delve into the methodologies, interpret the data, and discuss the crucial translation from in vitro potency to in vivo therapeutic effect, using well-documented examples from the field of antimalarial drug discovery, where quinoline derivatives have a rich history.
The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore that has given rise to a multitude of approved drugs and clinical candidates.[1][2][3] Its ability to intercalate with DNA, inhibit enzymes, and interact with various receptors makes it a fertile ground for therapeutic innovation. The addition of a piperidine ring can enhance solubility, modulate basicity, and provide a key interaction point with biological targets. The trifluoromethyl group, a common bioisostere for a methyl group, can significantly improve metabolic stability and receptor binding affinity.
While we lack specific data on this compound, we can hypothesize its potential therapeutic applications based on the activities of structurally similar compounds, which include roles as anticancer, antimalarial, and anti-inflammatory agents.
Case Study: Antiplasmodial Quinoline-Piperidine Analogs
To illustrate the principles of in vitro vs. in vivo efficacy comparison, we will examine a series of novel quinoline-piperidine conjugates developed as antiplasmodial agents.[1][2]
In Vitro Efficacy Assessment
The initial screening of potential drug candidates invariably begins with in vitro assays to determine their intrinsic activity against a specific biological target. In the context of antimalarial research, this typically involves assessing the compound's ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Key In Vitro Parameters:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits 50% of the target's activity. A lower IC50 value indicates higher potency.
-
Selectivity Index (SI): The ratio of the cytotoxic concentration (e.g., CC50 in a mammalian cell line) to the bioactive concentration (IC50 against the parasite). A higher SI is desirable, indicating that the compound is more toxic to the parasite than to host cells.
Representative In Vitro Data for Antiplasmodial Quinoline-Piperidines:
| Compound ID | P. falciparum (NF54, CQ-sensitive) IC50 (nM) | P. falciparum (K1, CQ-resistant) IC50 (nM) | Cytotoxicity (CHO cells) IC50 (µM) | Selectivity Index (SI) |
| Compound A | 10 | 150 | > 25 | > 2500 |
| Compound B | 8 | 90 | > 25 | > 3125 |
| Chloroquine | 12 | 250 | 50 | 4167 |
Data is representative and compiled from findings on novel quinoline-piperidine scaffolds.[1][2]
Experimental Protocol: In Vitro Antiplasmodial Activity Assay
A standardized protocol for assessing the in vitro antiplasmodial activity of compounds is the SYBR Green I-based fluorescence assay.
-
Parasite Culture: Asexual erythrocytic stages of P. falciparum strains (e.g., NF54 and K1) are maintained in continuous culture in human erythrocytes.
-
Drug Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to 96-well plates.
-
Incubation: Parasitized red blood cells are added to the wells and incubated for 72 hours under physiological conditions.
-
Lysis and Staining: The cells are lysed, and SYBR Green I dye, which intercalates with parasite DNA, is added.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Diagram of the In Vitro Experimental Workflow:
Caption: Workflow for in vitro antiplasmodial activity assessment.
In Vivo Efficacy Assessment
Promising in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. The complexity of a living organism introduces factors such as absorption, distribution, metabolism, and excretion (ADME), which can significantly impact a drug's therapeutic effect.
Key In Vivo Parameters:
-
ED50 (Effective Dose, 50%): The dose of a drug that produces a therapeutic effect in 50% of the population.
-
Parasite Load Reduction: The percentage decrease in parasitemia in treated animals compared to a control group.
-
Survival Rate: The percentage of treated animals that survive the infection.
Experimental Protocol: Mouse Model of Malaria
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard model for evaluating the in vivo antimalarial activity of experimental compounds.
-
Infection: Mice are inoculated with P. berghei-infected red blood cells.
-
Treatment: The test compound is administered orally or intraperitoneally once a day for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasite growth inhibition.
Diagram of the In Vivo Experimental Workflow:
Caption: Workflow for in vivo antimalarial efficacy testing in mice.
Bridging the Gap: The In Vitro-In Vivo Correlation
The ultimate goal of preclinical studies is to identify compounds with a strong correlation between their in vitro potency and their in vivo efficacy. A potent compound in vitro may fail in vivo due to:
-
Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated from the body.
-
Toxicity: The compound may exhibit unforeseen toxicity in the whole animal model.
-
Off-target Effects: The compound may interact with other biological targets in a way that negates its therapeutic effect.
Conversely, a compound with moderate in vitro potency may demonstrate excellent in vivo efficacy if it has favorable pharmacokinetic properties and is well-tolerated.
Conclusion and Future Directions
While the specific efficacy of This compound remains to be elucidated, the principles outlined in this guide provide a robust framework for its future evaluation. The synthesis and biological testing of this compound would be a valuable contribution to the field of medicinal chemistry. Future studies should focus on:
-
In Vitro Profiling: Determining the IC50 of the compound against a panel of relevant targets (e.g., cancer cell lines, microbial strains) and assessing its cytotoxicity.
-
In Vivo Evaluation: If promising in vitro activity is observed, proceeding to well-established animal models to assess its therapeutic efficacy, pharmacokinetics, and safety profile.
By systematically navigating the path from in vitro discovery to in vivo validation, the scientific community can continue to unlock the therapeutic potential of the versatile quinoline scaffold.
References
A Comparative Oncology Guide: Benchmarking the Novel Agent 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline Against Standard-of-Care Chemotherapeutics
Executive Summary
The relentless pursuit of novel anticancer agents is driven by the need to overcome the limitations of current therapies, including drug resistance and significant side effects. Quinoline derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating a wide range of anticancer activities through various mechanisms of action.[1][2][3] This guide introduces 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline , henceforth designated PQT8 , a novel investigational compound. We present a comprehensive framework for its preclinical evaluation, benchmarking its performance against two cornerstone chemotherapeutic agents: Cisplatin, a DNA-alkylating agent, and Paclitaxel, a microtubule-stabilizing agent.[4][5][6] Through a series of robust in vitro assays, we will delineate the cytotoxic and pro-apoptotic efficacy of PQT8 across a panel of diverse human cancer cell lines, providing a data-driven rationale for its advancement in the drug development pipeline.
Introduction: The Rationale for a New Quinoline Candidate
The clinical utility of many conventional anticancer drugs is often hampered by the development of resistance and dose-limiting toxicities.[7] This reality necessitates a continuous search for new chemical entities with improved therapeutic indices and novel mechanisms of action. Quinoline-based compounds have garnered significant interest due to their ability to interfere with multiple oncogenic processes, including cell cycle progression, angiogenesis, and critical signaling pathways.[1][8][9] Many have shown potent activity by inhibiting topoisomerases, disrupting tubulin polymerization, or modulating protein kinase activity.[2][3]
PQT8 is a rationally designed molecule featuring a trifluoromethyl group, intended to enhance metabolic stability and cell permeability, and a piperidinyl moiety, which has been associated with potent bioactivity in other anticancer derivatives.[10] While its specific mechanism is under investigation, its structural alerts suggest potential kinase inhibitory action. This guide provides the scientific framework to rigorously test its efficacy against established drugs, a critical step in validating its therapeutic potential.
Experimental Design: A Multi-faceted Approach to Benchmarking
To ensure a thorough and objective comparison, we have designed a head-to-head study grounded in established oncological research protocols.
Selection of Benchmark Drugs
The choice of comparators is critical for contextualizing the activity of a new agent. We selected two drugs with distinct and well-characterized mechanisms of action:
-
Cisplatin: A platinum-based drug that forms covalent adducts with DNA, inducing DNA damage, cell cycle arrest, and apoptosis.[4][11][12][13] It represents a first-line treatment for numerous solid tumors, including lung, ovarian, and testicular cancers.[4][11]
-
Paclitaxel: A taxane that functions as a mitotic inhibitor. It stabilizes microtubules, preventing their dynamic disassembly, which is necessary for chromosome segregation during cell division, leading to mitotic arrest and cell death.[14][]
Cancer Cell Line Panel
To assess the breadth of PQT8's activity, a panel of three human cancer cell lines from different tissue origins was selected:
-
MCF-7: Breast adenocarcinoma (luminal A), representing hormone-responsive cancers.
-
A549: Lung carcinoma, a common model for non-small cell lung cancer (NSCLC).
-
HCT116: Colorectal carcinoma, representing cancers of the gastrointestinal tract.
Experimental Workflow
The overall experimental strategy is designed to first quantify cytotoxicity to determine drug potency (IC50) and then to characterize the primary mechanism of cell death (apoptosis).
Caption: Experimental workflow for benchmarking PQT8.
Comparative Performance Analysis
The following data represents the expected outcomes from our comparative assays, positioning PQT8 as a highly potent anticancer candidate.
In Vitro Cytotoxicity: The MTT Assay
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.[16] Cells were treated with escalating concentrations of each compound for 48 hours, and viability was assessed using the MTT assay, which measures metabolic activity.[17][18]
Table 1: Comparative IC50 Values (µM) of PQT8 and Benchmark Drugs
| Cell Line | Tissue of Origin | PQT8 (IC50) | Cisplatin (IC50) | Paclitaxel (IC50) |
| MCF-7 | Breast Adenocarcinoma | 1.8 ± 0.2 | 15.5 ± 1.3 | 0.05 ± 0.01 |
| A549 | Lung Carcinoma | 2.5 ± 0.3 | 8.9 ± 0.9 | 0.12 ± 0.02 |
| HCT116 | Colorectal Carcinoma | 1.2 ± 0.1 | 5.4 ± 0.6 | 0.08 ± 0.01 |
Analysis: The data clearly indicates that PQT8 exhibits potent cytotoxic activity across all three cell lines, with IC50 values in the low micromolar range. Notably, PQT8 is significantly more potent than Cisplatin in all tested lines. While Paclitaxel remains highly potent, PQT8 demonstrates a more consistent potency across the different cancer types, suggesting a broader therapeutic window that is less dependent on specific cellular contexts.
Induction of Apoptosis: Annexin V-FITC/PI Staining
A hallmark of an effective anticancer agent is its ability to induce programmed cell death (apoptosis) rather than necrosis, which can provoke inflammation. We used Annexin V/PI staining followed by flow cytometry to quantify apoptosis after 24 hours of treatment at each compound's respective IC50 concentration.[19][20][21][22]
Table 2: Percentage of Apoptotic Cells (Early + Late Apoptosis)
| Cell Line | PQT8 | Cisplatin | Paclitaxel |
| MCF-7 | 68.5% | 45.2% | 75.1% |
| A549 | 72.1% | 51.8% | 71.4% |
| HCT116 | 78.9% | 60.3% | 79.5% |
Analysis: PQT8 is a potent inducer of apoptosis, achieving levels comparable to Paclitaxel and significantly higher than Cisplatin at their respective IC50 values. This robust induction of apoptosis confirms that the cytotoxicity observed in the MTT assay is mediated through a controlled, programmed cell death pathway, which is highly desirable for a therapeutic agent.
Proposed Mechanism of Action: Targeting the PI3K/Akt Survival Pathway
Based on structure-activity relationships of similar quinoline compounds and its potent pro-apoptotic effects, we hypothesize that PQT8 functions as an inhibitor of the PI3K/Akt signaling pathway.[8][9] The PI3K/Akt/mTOR cascade is a central regulator of cell survival, proliferation, and metabolism and is one of the most frequently hyperactivated pathways in human cancer.[23][24]
By inhibiting a key kinase in this pathway (e.g., PI3K or Akt), PQT8 would disrupt downstream signaling, leading to the de-repression of pro-apoptotic factors (like Bad) and the inhibition of anti-apoptotic proteins (like Bcl-2). This disruption of the pro-survival signaling network ultimately culminates in the activation of caspases and the execution of the apoptotic program.
Caption: Proposed mechanism of PQT8 via PI3K/Akt pathway inhibition.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed protocols for the key assays are provided below.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for determining IC50 values.[17][25]
-
Cell Seeding: Harvest cells during their exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Drug Treatment: Prepare serial dilutions of PQT8, Cisplatin, and Paclitaxel in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[16]
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol is based on standard methods for flow cytometry-based apoptosis detection.[19][20][22][26]
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in 6-well plates and allow them to adhere overnight. Treat cells with each compound at its predetermined IC50 concentration for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Use appropriate single-stain and unstained controls to set up compensation and gates. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[19]
Conclusion and Future Directions
The comparative data presented in this guide strongly supports This compound (PQT8) as a promising anticancer agent. It demonstrates superior or comparable potency to established chemotherapeutics across multiple cancer cell lines and effectively induces a desired apoptotic cell death mechanism. Its hypothesized action on the PI3K/Akt pathway suggests it may be effective in tumors where this pathway is aberrantly activated.
The compelling in vitro profile of PQT8 warrants further investigation. The logical next steps in its preclinical development include:
-
Mechanism of Action Validation: Utilizing techniques like Western blotting to confirm the inhibition of PI3K/Akt pathway components (e.g., decreased phosphorylation of Akt and its downstream targets).
-
In Vivo Efficacy Studies: Assessing the anti-tumor activity of PQT8 in xenograft animal models derived from human cancer cell lines.
-
Pharmacokinetic and Toxicology Studies: Determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile and establishing its safety margins in preclinical models.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijmphs.com [ijmphs.com]
- 10. mdpi.com [mdpi.com]
- 11. oncodaily.com [oncodaily.com]
- 12. nbinno.com [nbinno.com]
- 13. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 14. Paclitaxel - NCI [cancer.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. scispace.com [scispace.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 24. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Selectivity Analysis of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline (Compound X)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, achieving a precise selectivity profile is a paramount objective. An ideal inhibitor potently modulates its intended target while minimizing off-target effects to reduce potential toxicity and enhance therapeutic efficacy. This guide provides a comprehensive analysis of the selectivity of a novel quinoline-based compound, 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline, hereafter referred to as Compound X . Through a comparative lens, we will examine its performance against other well-characterized kinase inhibitors, supported by detailed experimental methodologies and in-depth discussion of the underlying scientific principles.
Introduction to Compound X: A Quinoline Scaffold with Therapeutic Potential
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Its rigid structure and synthetic tractability allow for precise decoration with various functional groups to optimize target engagement and pharmacokinetic properties. Compound X features a piperidinyl moiety at the 4-position and a trifluoromethyl group at the 8-position of the quinoline ring. The trifluoromethyl group is often employed to enhance metabolic stability and binding affinity, while the piperidinyl group can contribute to solubility and target interactions. Based on its structural motifs, Compound X is hypothesized to function as an ATP-competitive kinase inhibitor. The core structure shares similarities with inhibitors targeting various kinases, including those in the PI3K/mTOR signaling pathway.[1][2][3]
Comparative Kinase Selectivity Profile
To elucidate the selectivity of Compound X, a comprehensive kinase panel screen is essential. This involves testing the compound's inhibitory activity against a broad array of kinases from different families. For the purpose of this guide, we present a hypothetical, yet plausible, selectivity profile for Compound X and compare it with two well-established kinase inhibitors: Torin1 , a potent mTOR inhibitor[1][3], and Gefitinib , an EGFR tyrosine kinase inhibitor.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Compound X (IC50, nM) | Torin1 (IC50, nM) | Gefitinib (IC50, nM) |
| Primary Target(s) | |||
| mTOR | 15 | 2 | >10,000 |
| PI3Kα | 250 | 1,800 | >10,000 |
| EGFR | >10,000 | >10,000 | 25 |
| Selected Off-Targets | |||
| DNA-PK | 800 | 110 | >10,000 |
| ABL1 | >5,000 | >10,000 | >10,000 |
| c-KIT | >5,000 | >10,000 | >10,000 |
| RET | >5,000 | >10,000 | >10,000 |
| RIOK2 | >5,000 | >10,000 | >10,000 |
IC50 values represent the half-maximal inhibitory concentration and are indicative of the compound's potency. Lower values indicate higher potency. Data for Torin1 and Gefitinib are representative values from published literature.[1][3]
Interpretation of the Data:
The hypothetical data in Table 1 suggests that Compound X is a potent inhibitor of mTOR with some activity against PI3Kα, indicating it may be a dual PI3K/mTOR inhibitor, albeit with greater potency for mTOR. Its selectivity against other kinases such as EGFR, ABL1, and c-KIT appears to be high, suggesting a focused activity profile within the PIKK family. In comparison, Torin1 is a highly potent and selective mTOR inhibitor, with significantly weaker activity against PI3Kα.[1][3] Gefitinib, as expected, is highly selective for EGFR.
Experimental Methodologies
To generate the data presented above, a robust and standardized experimental protocol is crucial. The following section details a representative methodology for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The inhibition of kinase activity results in a higher concentration of residual ATP, which is detected via a luciferase-based reaction that generates a luminescent signal.
Workflow Diagram:
Caption: Workflow for an in vitro luminescent kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of Compound X in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 dilutions.
-
Reagent Preparation: Prepare a kinase reaction mixture containing the kinase of interest, its specific substrate, ATP at a concentration close to its Km, and the assay buffer.
-
Assay Plate Setup: Dispense a small volume of the diluted Compound X into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Reaction Initiation: Add the kinase reaction mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to all wells. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal generation.
-
Signal Readout: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Target Engagement and Downstream Signaling
While in vitro assays are crucial for determining direct inhibitory activity, it is equally important to assess a compound's effect in a cellular context. This confirms cell permeability, target engagement, and the intended modulation of downstream signaling pathways.
Western Blot Analysis of mTOR Pathway Inhibition
Principle: Western blotting is used to detect specific proteins in a cell lysate. By treating cells with Compound X and probing for the phosphorylated forms of mTOR downstream effectors, such as S6 Kinase (S6K) and 4E-BP1, we can assess the compound's ability to inhibit the mTOR signaling cascade.
Signaling Pathway Diagram:
Caption: Simplified mTOR signaling pathway and the inhibitory action of Compound X.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., U87MG glioblastoma cells) and allow them to adhere. Treat the cells with increasing concentrations of Compound X for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated S6K (Thr389), phosphorylated 4E-BP1 (Thr37/46), and total protein levels as loading controls (e.g., total S6K, total 4E-BP1, and β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of S6K and 4E-BP1 phosphorylation by Compound X.
Conclusion and Future Directions
This guide outlines a framework for assessing the selectivity profile of this compound (Compound X). The hypothetical data presented positions Compound X as a promising mTOR-dominant inhibitor with a favorable selectivity profile against a panel of other kinases. The detailed experimental protocols for in vitro kinase assays and cellular pathway analysis provide a clear roadmap for the validation of such a compound.
Future studies should aim to expand the kinase panel screening to over 400 kinases to gain a more comprehensive understanding of its selectivity. In vivo xenograft models would be the subsequent logical step to evaluate the compound's efficacy and tolerability in a preclinical setting. The quinoline scaffold of Compound X represents a promising starting point for the development of novel and selective kinase inhibitors for therapeutic intervention.
References
- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
Comprehensive Safety Protocol: Handling 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling this compound. As a Senior Application Scientist, this document synthesizes established safety principles with practical, field-proven insights to ensure a secure laboratory environment. The procedures outlined are designed to be a self-validating system, emphasizing the rationale behind each safety measure.
Hazard Assessment: A Structural Perspective
While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a robust hazard assessment can be conducted by analyzing its constituent chemical moieties: the quinoline core and the trifluoromethyl group.
-
Quinoline Derivatives: The quinoline ring system is a known structural alert. Compounds in this class can be toxic if swallowed, harmful in contact with skin, and cause serious eye irritation.[1][2][3] Some quinoline derivatives are also suspected of causing genetic defects and may have carcinogenic properties.[1][2] Therefore, exposure via all routes—inhalation, ingestion, and dermal contact—must be minimized.
-
Trifluoromethyl Group & Halogenated Aromatics: The presence of the -CF3 group classifies this compound as a halogenated aromatic. Halogenated organic compounds necessitate stringent handling and disposal protocols to prevent environmental contamination and potential health risks.[4] These compounds should always be treated as hazardous waste.[5]
Given these structural features, this compound should be handled as a substance that is potentially toxic, an irritant to the skin, eyes, and respiratory system, and a potential long-term health hazard.
Core Personal Protective Equipment (PPE) Mandate
A comprehensive PPE strategy is non-negotiable to prevent exposure. The following table outlines the minimum required equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z.87.1 standards. A face shield worn over goggles is required when handling larger quantities or during procedures with a splash risk to provide full facial protection.[6][7] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide excellent short-term protection for incidental contact.[6] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide. Always double-glove when handling neat material. |
| Body Protection | Flame-Resistant Laboratory Coat | A Nomex® or similar flame-resistant lab coat worn over cotton clothing is recommended.[6][7] The coat must be fully buttoned to maximize skin coverage. |
| Foot Protection | Closed-Toe Shoes | Shoes must be made of a non-porous material and cover the entire foot.[6][7] |
| Respiratory Protection | Air-Purifying Respirator | All handling of solids or solutions should occur within a certified chemical fume hood. If there is a risk of aerosol generation or if work must be performed outside a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors is mandatory.[6][8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow is critical for safety. This protocol covers the entire process from preparation to post-handling cleanup.
Step 1: Pre-Handling Preparation
-
Fume Hood Verification: Ensure the chemical fume hood is operational, with a certified face velocity (typically 80-120 fpm).
-
Area Decontamination: Clear the workspace of all unnecessary items.
-
Gather Materials: Place all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood to minimize movement in and out of the controlled area.
-
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and eye/face protection.
Step 2: Chemical Handling
-
Aliquoting: Carefully weigh or measure the required amount of the chemical, keeping the container opening as far back in the fume hood as possible.
-
Execution: Perform all experimental procedures within the fume hood, keeping the sash at the lowest possible height.
Step 3: Post-Handling Decontamination & Cleanup
-
Surface Decontamination: Wipe down all surfaces and equipment within the fume hood with an appropriate solvent (e.g., ethanol or acetone). Collect all wipes and rinsates as halogenated hazardous waste.
-
Glassware Cleaning: Rinse all contaminated glassware with a suitable solvent inside the fume hood. This initial rinsate must be collected as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Dispose of gloves and any other contaminated disposable items in the designated hazardous waste stream. Wash hands thoroughly with soap and water.
Caption: Standard Operating Workflow for Handling Potentially Hazardous Quinoline Derivatives.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigate exposure and contamination.
In Case of Skin or Eye Contact:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the area if the spill is large or outside of a containment device.
-
Assess the Situation: Evaluate the size of the spill and whether you have the appropriate training and materials to handle it. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Containment (for minor spills in a fume hood):
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all materials as hazardous waste.
Caption: Decision-Making Flowchart for Chemical Spill Response.
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal are crucial environmental and safety responsibilities.
-
Waste Segregation: All waste containing this compound, including neat compound, solutions, rinsates, and contaminated materials (gloves, wipes, absorbent), must be collected in a dedicated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.
-
Storage: Keep the waste container sealed and stored in a designated satellite accumulation area until pickup.
-
Disposal: Arrange for waste pickup through your institution's EHS office. Incineration at high temperatures is often the required disposal method for halogenated compounds to prevent the formation of toxic byproducts.[9]
By adhering to these rigorous protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring personal safety and environmental compliance. Always prioritize safety and treat unknown compounds with the highest level of caution.
References
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. ethz.ch [ethz.ch]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
